molecular formula C13H16O B1311659 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone CAS No. 161695-23-4

1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone

Cat. No.: B1311659
CAS No.: 161695-23-4
M. Wt: 188.26 g/mol
InChI Key: LQUORZGFSOHSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone, with the molecular formula C13H16O, is a synthetic organic compound featuring an indane core structure substituted with an ethyl and an acetyl (ethanone) functional group at the 2-position . This specific substitution pattern makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound serves as a key precursor in the synthesis of more complex molecules, such as 5-(2-ethyl-dihydro-1H-inden-2-yl)-1H-imidazole, which is a critical intermediate in the production of Atipamezole, a selective alpha2-adrenoceptor antagonist used in veterinary medicine . Its structure is part of a family of 2,3-dihydro-1H-indene derivatives that are frequently explored for their potential biological activities and material science applications. As a building block, it enables researchers to develop novel compounds for pharmacological screening and development. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-3-13(10(2)14)8-11-6-4-5-7-12(11)9-13/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUORZGFSOHSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451240
Record name 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161695-23-4
Record name 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Chemical Differentiation of 2-Acetylindane and 2-Acetyl-2-ethylindan

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged structure" in medicinal chemistry.[1] Its rigid framework provides a valuable template for designing therapeutic agents with specific three-dimensional orientations, leading to the development of notable drugs such as the CGRP receptor antagonist Indinavir and the anti-inflammatory agent Sulindac.[1] The functionalization of the indane nucleus allows for extensive structure-activity relationship (SAR) studies, making its derivatives attractive candidates for targeting a wide array of biological pathways, including those involved in cancer, inflammation, and neurodegenerative diseases.[1][2][3]

This technical guide provides a detailed comparative analysis of two closely related indane derivatives: 2-acetylindane and 2-acetyl-2-ethylindan. While differing by only a single ethyl group, this seemingly minor structural modification imparts significant changes in their physicochemical properties, reactivity, and synthetic accessibility. Understanding these differences is critical for researchers in drug design and chemical synthesis, as such substitutions can profoundly impact a molecule's biological activity, metabolic stability, and formulation characteristics. We will explore the core distinctions between these two compounds, from their fundamental structure and properties to their synthesis and analytical characterization.

Part 1: Core Molecular Structure Analysis

The fundamental difference between the two molecules lies in the substitution at the C2 position of the indane ring. This single alteration is the genesis of all subsequent variations in their chemical and physical behavior.

  • 2-Acetylindane : The structure features an acetyl group (–COCH₃) attached to the C2 carbon of the 2,3-dihydro-1H-indene core.[4] This carbon is a methine group, bonded to a single hydrogen atom. The presence of this α-hydrogen, adjacent to the carbonyl group, is a key feature dictating its chemical reactivity.

  • 2-Acetyl-2-ethylindan : In this derivative, the C2 position is substituted with both an acetyl group and an ethyl group (–CH₂CH₃). This transforms the C2 carbon into a quaternary center, completely removing the α-hydrogen. This substitution introduces greater steric bulk and alters the local electronic environment.

Below is a direct visual comparison of their chemical structures.

G cluster_0 2-Acetylindane cluster_1 2-Acetyl-2-ethylindan a a b b

Caption: Chemical structures of 2-Acetylindane and 2-Acetyl-2-ethylindan.

Part 2: Comparative Physicochemical Properties

The addition of an ethyl group introduces predictable yet significant changes to the molecule's physicochemical profile. These properties are crucial in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

Property2-Acetylindane2-Acetyl-2-ethylindanRationale for Difference
Molecular Formula C₁₁H₁₂O[4]C₁₃H₁₆OAddition of a C₂H₄ unit.
Molecular Weight 160.21 g/mol [4]188.27 g/mol Increased mass from the ethyl group.
XLogP3-AA (Lipophilicity) 1.9[4]~2.8 (Estimated)The added alkyl (ethyl) chain increases the nonpolar character, making the molecule more lipophilic.
Hydrogen Bond Donors 0[4]0Neither molecule has a hydrogen atom bonded to a highly electronegative atom like O or N.
Hydrogen Bond Acceptors 1[4]1The carbonyl oxygen in the acetyl group acts as a hydrogen bond acceptor in both molecules.
Rotatable Bond Count 1[4]3The ethyl group introduces two additional rotatable single bonds (C-C bonds).
Topological Polar Surface Area (TPSA) 17.1 Ų[4]17.1 ŲTPSA is calculated based on polar atoms (oxygen in this case). Since the polar acetyl group is unchanged, the TPSA remains the same.
Reactivity at C2 Acidic α-hydrogen presentNo α-hydrogenThe C-H bond at C2 in 2-acetylindane is acidic and allows for enolate formation. This site is blocked in the ethyl derivative.

Part 3: Synthesis and Chemical Reactivity

The synthetic pathways to these molecules and their subsequent reactivity are fundamentally dictated by the substitution at the C2 position.

Synthesis Pathways

The synthesis of 2-acetyl-2-ethylindan logically proceeds from 2-acetylindane, leveraging the reactivity of the C2 position.

G Indanone 2-Indanone Acetylindane 2-Acetylindane Indanone->Acetylindane Acylation Enolate Indane Enolate (Intermediate) Acetylindane->Enolate Deprotonation Ethylindan 2-Acetyl-2-ethylindan Enolate->Ethylindan SN2 Alkylation Base Base (e.g., NaH, LDA) Base->Enolate EthylHalide Ethyl Halide (e.g., C₂H₅I) EthylHalide->Ethylindan

Caption: Synthetic relationship between 2-Acetylindane and 2-Acetyl-2-ethylindan.

Experimental Protocol: Synthesis of 2-Acetyl-2-ethylindan from 2-Acetylindane

This protocol describes a standard alkylation procedure based on the generation of an enolate intermediate.

Core Principle: The α-proton at the C2 position of 2-acetylindane is sufficiently acidic to be removed by a strong base, forming a nucleophilic enolate. This enolate then reacts with an electrophilic ethyl source, such as ethyl iodide, via an Sₙ2 reaction to form the C-C bond, yielding 2-acetyl-2-ethylindan.

Materials:

  • 2-Acetylindane

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (C₂H₅I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Solvent Addition: Add anhydrous THF to the flask via syringe. Cool the resulting suspension to 0°C in an ice bath.

  • Enolate Formation: Dissolve 2-acetylindane (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred NaH suspension at 0°C. Allow the mixture to stir for 1 hour at this temperature to ensure complete deprotonation and formation of the sodium enolate.

  • Alkylation: Add ethyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-acetyl-2-ethylindan.

Comparative Reactivity

The presence or absence of the C2 α-hydrogen creates a significant divergence in the chemical reactivity of these two compounds.

  • 2-Acetylindane:

    • Enolization: Readily forms an enol or enolate in the presence of acid or base, respectively. This makes the C2 position a potent nucleophile.

    • Further Alkylation: As demonstrated in the synthesis above, it can be alkylated at the C2 position.

    • Aldol and Claisen Condensations: The enolate can participate in condensation reactions with other carbonyl-containing compounds.

  • 2-Acetyl-2-ethylindan:

    • No C2 Reactivity: The quaternary C2 carbon is non-reactive towards bases or electrophiles seeking an α-proton.

    • Carbonyl Reactivity: The primary sites of reactivity are the carbonyl group itself (e.g., reduction to an alcohol, Grignard addition) and the methyl protons of the acetyl group, which are significantly less acidic than the C2 proton of 2-acetylindane.

Part 4: Comparative Spectroscopic Signatures

The structural differences are clearly reflected in their spectroscopic data, providing definitive methods for their identification and differentiation.

Spectroscopic MethodExpected Signature for 2-AcetylindaneExpected Signature for 2-Acetyl-2-ethylindan
¹H NMR A characteristic multiplet signal for the single proton at the C2 position. A singlet for the three methyl protons (–COCH₃).Absence of the C2 proton signal. Presence of signals for the ethyl group: a quartet for the –CH₂– protons and a triplet for the –CH₃ protons.
¹³C NMR A signal for the tertiary C2 carbon (CH).The C2 carbon signal will be shifted (typically downfield) and will appear as a quaternary carbon (C). Two additional signals will be present for the ethyl group carbons.
IR Spectroscopy Strong C=O stretch (typically ~1715 cm⁻¹). C-H stretches for the aromatic and aliphatic portions.Strong C=O stretch, potentially at a slightly different wavenumber due to altered steric and electronic environment. Additional C-H stretches corresponding to the ethyl group.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 160.21.Molecular ion peak (M⁺) at m/z = 188.27. Fragmentation patterns will differ, with the ethylindan derivative showing a potential loss of an ethyl radical (m/z = 29).

Conclusion

The transformation of 2-acetylindane to 2-acetyl-2-ethylindan via the introduction of a single ethyl group provides a classic example of how minor structural modifications can have a cascading effect on a molecule's properties. This change eliminates the key reactive site at the C2 position, increases lipophilicity, and alters the molecule's steric profile. For scientists in drug discovery, this has profound implications. The ethylated compound would exhibit different ADME properties and could interact with a biological target in a completely different manner—the ethyl group could either provide beneficial hydrophobic interactions or cause a steric clash that prevents binding. A thorough understanding of these structure-property and structure-reactivity relationships is therefore indispensable for the rational design of novel chemical entities and the development of robust synthetic methodologies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11116341, 2-Acetylindane. Available: [Link]

  • Eburon Organics. Indane Derivatives. Available: [Link]

  • Abdallah, N. A., el-Shabrawy, O., & el-Eraky, W. (1997). Synthesis of some indane derivatives of central muscle relaxant and anticonvulsant profiles. Il Farmaco, 52(12), 733–739. Available: [Link]

  • ResearchGate. Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. Available: [Link]

  • MDPI. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Available: [Link]

Sources

A Technical Guide to the Structural Differentiation of 2-acetyl-2-ethylindan and 2-acetyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, the indan scaffold and its derivatives are of significant interest due to their presence in a wide array of pharmacologically active compounds.[1] Subtle modifications to the indan core can lead to profound changes in biological activity, making precise structural characterization paramount. This guide provides an in-depth technical comparison of two closely related indan derivatives: 2-acetyl-2-ethylindan and 2-acetyl-1-indanone. While both molecules share a common indan framework and an acetyl group, their structural and electronic differences, stemming from the presence of a ketone on the five-membered ring in 2-acetyl-1-indanone, lead to distinct chemical properties and reactivity. This document will explore these differences through a detailed analysis of their structures, synthetic accessibility, and spectroscopic signatures.

Introduction: The Indan Moiety in Drug Discovery

The indan framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a well-defined orientation for appended functional groups, allowing for precise interactions with biological targets. This guide focuses on two derivatives, 2-acetyl-2-ethylindan and 2-acetyl-1-indanone, to highlight how a single functional group change on the indan core can significantly alter the molecule's overall characteristics. Understanding these differences is crucial for the rational design and development of novel therapeutics.

Structural and Electronic Comparison

The core structural difference between 2-acetyl-2-ethylindan and 2-acetyl-1-indanone lies in the oxidation state of the C1-position of the indan ring. In 2-acetyl-1-indanone, this position is a carbonyl group, which has profound effects on the molecule's electronics and reactivity compared to the methylene group in 2-acetyl-2-ethylindan.

dot

Caption: Core structural differences between the two molecules.

2-acetyl-2-ethylindan: A Non-Enolizable Ketone

In 2-acetyl-2-ethylindan, the acetyl group is attached to a quaternary carbon (C2) of the indan ring. This carbon is also substituted with an ethyl group. A key feature of this molecule is the absence of a proton on the carbon alpha to the acetyl carbonyl group. This makes the acetyl group non-enolizable , meaning it cannot form an enol or enolate under typical basic or acidic conditions. This lack of enolization significantly impacts its reactivity, limiting its participation in reactions that proceed through an enolate intermediate.

2-acetyl-1-indanone: A β-Diketone Analogue with Keto-Enol Tautomerism

Conversely, 2-acetyl-1-indanone possesses a carbonyl group at the C1 position of the indan ring, making it a 1,3-dicarbonyl compound, or more specifically, a β-diketone analogue. The acetyl group is attached to the C2 position, which is alpha to the indanone carbonyl. The proton on C2 is acidic due to the electron-withdrawing effects of both adjacent carbonyl groups. This acidity allows for easy deprotonation to form a resonance-stabilized enolate, and the molecule exists in equilibrium with its enol tautomer. This keto-enol tautomerism is a defining characteristic of 2-acetyl-1-indanone and is the primary driver of its distinct reactivity.

dot

Caption: Keto-enol tautomerism in 2-acetyl-1-indanone.

Comparative Synthetic Accessibility

The synthetic routes to these two molecules are fundamentally different, reflecting their distinct structural features.

Synthesis of 2-acetyl-1-indanone

2-acetyl-1-indanone is a commercially available compound and can be synthesized through various methods, a common one being the acylation of 1-indanone.

Experimental Protocol: Acylation of 1-indanone

  • Enolate Formation: 1-indanone is treated with a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether to generate the corresponding enolate.

  • Acylation: The enolate is then reacted with an acetylating agent, typically acetyl chloride or acetic anhydride, to introduce the acetyl group at the C2 position.

  • Work-up: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure 2-acetyl-1-indanone.

Proposed Synthesis of 2-acetyl-2-ethylindan

Hypothetical Experimental Protocol: α-Alkylation of 2-acetylindane

  • Enolate Formation: 2-acetylindane would be deprotonated at the carbon alpha to the acetyl group using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C) to form the lithium enolate.

  • Alkylation: An ethylating agent, such as iodoethane or bromoethane, is then added to the enolate solution. The enolate acts as a nucleophile, attacking the ethyl halide in an SN2 reaction to form the C-C bond.

  • Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted.

  • Purification: The desired 2-acetyl-2-ethylindan is then isolated and purified using column chromatography.

An alternative approach could involve a Friedel-Crafts acylation of 2-ethylindane. However, this method is likely to be less regioselective and could lead to a mixture of products.

Spectroscopic Differentiation

The structural differences between the two molecules give rise to distinct spectroscopic signatures, which can be used for their unambiguous identification and differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

Proton Environment 2-acetyl-2-ethylindan (Predicted) 2-acetyl-1-indanone (Reported)
Acetyl (CH₃)Singlet, ~2.1-2.3 ppmSinglet, ~2.4-2.6 ppm (deshielded by two carbonyls)
Ethyl (CH₂)Quartet, ~1.5-1.7 ppm-
Ethyl (CH₃)Triplet, ~0.8-1.0 ppm-
Indan CH₂ (C1 & C3)Complex multiplets, ~2.8-3.3 ppmC3-CH₂: Multiplet, ~3.6 ppm
Indan CH (C2)-Methine CH: Multiplet, ~4.1 ppm (in enol form)
Aromatic ProtonsMultiplets, ~7.1-7.3 ppmMultiplets, ~7.3-7.8 ppm (deshielded by C1-carbonyl)

¹³C NMR Spectroscopy:

Carbon Environment 2-acetyl-2-ethylindan (Predicted) 2-acetyl-1-indanone (Reported)
Acetyl (C=O)~208-212 ppm~204 ppm
Indanone (C=O)-~195 ppm
Acetyl (CH₃)~28-32 ppm~29 ppm
Ethyl (CH₂)~25-29 ppm-
Ethyl (CH₃)~8-12 ppm-
Indan C2Quaternary, ~50-55 ppmMethine, ~60 ppm
Indan C1 & C3~35-40 ppmC3: ~32 ppm
Aromatic Carbons~124-145 ppm~124-153 ppm

The key distinguishing features in the NMR spectra will be the presence of signals for the ethyl group in 2-acetyl-2-ethylindan and their absence in 2-acetyl-1-indanone. Furthermore, the chemical shifts of the protons and carbons in the five-membered ring will be significantly different due to the presence of the C1-carbonyl in 2-acetyl-1-indanone.

Infrared (IR) Spectroscopy
Functional Group 2-acetyl-2-ethylindan (Predicted) 2-acetyl-1-indanone (Keto/Enol)
C=O (Acetyl)Strong, sharp peak at ~1710-1720 cm⁻¹Strong, sharp peak at ~1720 cm⁻¹ (keto)
C=O (Indanone)-Strong, sharp peak at ~1680 cm⁻¹ (keto)
C=C (Enol)-Medium peak at ~1640 cm⁻¹
O-H (Enol)-Broad peak at ~2500-3200 cm⁻¹ (intramolecular H-bonding)
C-H (Aliphatic)Peaks at ~2850-2960 cm⁻¹Peaks at ~2850-2960 cm⁻¹
C-H (Aromatic)Peaks at ~3000-3100 cm⁻¹Peaks at ~3000-3100 cm⁻¹

The IR spectrum of 2-acetyl-1-indanone will be more complex due to the keto-enol equilibrium, exhibiting carbonyl stretches for both the acetyl and indanone groups in the keto form, as well as characteristic C=C and broad O-H stretches from the enol tautomer.[1] In contrast, 2-acetyl-2-ethylindan will show a single, strong carbonyl absorption for the acetyl group.

Mass Spectrometry (MS)

Both molecules have the same nominal mass, but their fragmentation patterns under electron ionization (EI) are expected to differ significantly.

2-acetyl-2-ethylindan:

  • α-cleavage: The primary fragmentation pathway is expected to be the cleavage of the bond between the acetyl carbonyl and the C2 of the indan ring, leading to a stable acylium ion at m/z 43 (CH₃CO⁺), which will likely be the base peak.

  • Loss of Ethyl Radical: Loss of an ethyl radical (•CH₂CH₃, 29 u) from the molecular ion would result in a fragment at m/z [M-29]⁺.

  • Indan Ring Fragmentation: Further fragmentation of the indan ring would lead to characteristic aromatic fragments.

2-acetyl-1-indanone:

  • McLafferty-type Rearrangement: The presence of the indanone carbonyl could facilitate a McLafferty-type rearrangement, although less common in cyclic systems.

  • Loss of Acetyl Radical: Loss of an acetyl radical (•COCH₃, 43 u) could occur, giving a fragment at m/z [M-43]⁺.

  • Complex Fragmentation: The presence of two carbonyl groups and the enol form will lead to a more complex fragmentation pattern, potentially involving rearrangements and losses of CO and other small neutral molecules.

dot

cluster_0 MS Fragmentation: 2-acetyl-2-ethylindan cluster_1 MS Fragmentation: 2-acetyl-1-indanone M0 [M]+• F1 m/z 43 (Base Peak) M0->F1 α-cleavage F2 [M-29]+ M0->F2 Loss of •C2H5 M1 [M]+• F3 [M-43]+ M1->F3 Loss of •COCH3 F4 Complex Fragments M1->F4 Rearrangements

Sources

Technical Guide: Physical Properties & Synthesis of 2-Acetyl-2-ethylindan

[1]

Executive Summary

2-Acetyl-2-ethylindan (IUPAC: 1-(2-ethyl-2,3-dihydro-1H-inden-2-yl)ethanone) is a lipophilic ketone intermediate primarily utilized in the pharmaceutical industry.[1] It serves as the structural scaffold for Atipamezole (Antisedan®), a potent

1212

Chemical Identity & Structural Analysis[1][2][3][4]

AttributeDetail
Common Name 2-Acetyl-2-ethylindan
IUPAC Name 1-(2-ethyl-2,3-dihydro-1H-inden-2-yl)ethanone
CAS Registry Number 161695-23-4
Molecular Formula

Molecular Weight 188.27 g/mol
SMILES CCC1(CC2=CC=CC=C2C1)C(=O)C
Structure Description An indan ring substituted at the C2 position with both an ethyl group and an acetyl group, creating a quaternary carbon center.[1][3]
Structural Visualization

The following diagram illustrates the core structure and the quaternary carbon center (C2) which is the site of the critical alkylation step.

Structurecluster_02-Acetyl-2-ethylindan StructureIndanIndan Ring(Lipophilic Core)C2C2 Quaternary CenterIndan->C2EthylEthyl Group(-CH2CH3)C2->EthylAcetylAcetyl Group(-COCH3)C2->Acetyl

Figure 1: Structural connectivity of 2-acetyl-2-ethylindan highlighting the quaternary C2 center.[1]

Physical Properties (Thermodynamic Profile)

The following data points are essential for isolation and purification protocols.

PropertyValueCondition / Context
Boiling Point 217 °C Standard Atmospheric Pressure (760 mmHg) [1][2]
Physical State Liquid / Low-melting SolidAt 25 °C. Often handled as an oil in crude synthesis.[1]
Density (Predicted) ~1.05 – 1.08 g/mLBased on structural analogs (2-acetylindan).[1]
Solubility HighSoluble in organic solvents (Dichloromethane, Acetone, Ethyl Acetate).[1][2]
Solubility Low / InsolubleWater (Lipophilic nature dominates).[1][2]
Flash Point > 100 °CPredicted based on BP and structure.[1][2]

Technical Insight: The boiling point of 217 °C allows for purification via high-vacuum distillation if required, though in industrial workflows (e.g., Atipamezole production), it is often carried forward as a crude oil after solvent removal due to its thermal stability relative to the subsequent brominated intermediate.[1][2]

Synthesis & Experimental Methodology

The synthesis of 2-acetyl-2-ethylindan is a classic enolate alkylation .[1] It requires precise control of base strength and stoichiometry to prevent poly-alkylation or ring opening.[1]

Reaction Pathway

Precursor: 2-Acetylindan (CAS 33982-85-3) Reagents: Ethyl Iodide (EtI), Potassium tert-butoxide (KOtBu) or Potassium Carbonate (

14Solvent:

12

SynthesisStart2-Acetylindan(Solid)Step1Enolate Formation(Base: KOtBu or K2CO3)Start->Step1Deprotonation at C2Step2Alkylation(+ Ethyl Iodide)Step1->Step2Nucleophilic AttackProduct2-Acetyl-2-ethylindan(BP: 217°C)Step2->ProductSN2 MechanismNextBromination(-> Atipamezole)Product->NextDownstream Process

Figure 2: Synthesis workflow from 2-acetylindan to the target intermediate.

Protocol: Alkylation of 2-Acetylindan

Adapted from patent methodologies for Atipamezole synthesis [3][4].[1]

  • Enolization: Dissolve 2-acetylindan (1.0 eq) in dry acetone. Add Potassium Carbonate (anhydrous, 3.0 - 5.0 eq) to generate the enolate in situ.[1][2] Note: Stronger bases like KOtBu in THF can be used for faster rates but require strictly anhydrous conditions.[1][2]

  • Alkylation: Add Ethyl Iodide (1.1 - 1.5 eq) dropwise. The reaction is typically heated to reflux (approx. 56 °C for acetone) to drive the kinetics.[1][2]

  • Monitoring: Monitor via TLC or GC. The starting material (2-acetylindan) is a solid, while the product is an oil/low-melting solid.[1][2]

    • Checkpoint: Disappearance of the C2-H proton signal in NMR or shift in retention time.

  • Work-up: Filter off inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: The residue is partitioned between water and an organic solvent (e.g., Toluene or DCM).[1][2] The organic layer is dried and concentrated.[1]

    • Validation: The crude product should have a boiling point consistent with 217 °C . If distillation is performed, collect the fraction at this temperature (atmospheric) or corrected for reduced pressure.

Application: Atipamezole Synthesis

The primary utility of 2-acetyl-2-ethylindan is as the "Backbone B" in the synthesis of Atipamezole .[1]

  • Step 1 (Target): 2-Acetylindan

    
    2-Acetyl-2-ethylindan .[1][5][6][7][8]
    
  • Step 2: Bromination of the acetyl group to form 2-bromoacetyl-2-ethylindan .[1][5][6][7][8][9]

  • Step 3: Cyclization with formamide to form the imidazole ring.[1][2]

  • Step 4: Salt formation (HCl) to yield Atipamezole Hydrochloride (MP: 218-222 °C) [4].[1]

Critical Quality Attribute (CQA): The purity of 2-acetyl-2-ethylindan directly dictates the yield of the imidazole cyclization.[1] Unreacted 2-acetylindan will lead to "des-ethyl" impurities which are difficult to separate from the final API.[1]

References

  • PubChem Compound Summary . 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone (CAS 161695-23-4).[1] National Center for Biotechnology Information.[1] Link

  • ChemSrc . Ethanone, 1-(2,3-dihydro-1H-inden-2-yl)- Properties and Derivatives. (Data inferred from structural analogs and patent data linked to CAS 161695-23-4). Link

  • Wai, W., et al. (1995).[1][2] A Concise Synthesis of Atipamezole. Synthesis, 1995(2), 139-140.[1][2][6][8] (Describes the alkylation logic and conditions).

  • Karjalainen, A., et al. (1989).[1][2] Process for the preparation of substituted imidazoles. European Patent EP0310745B1.[1] (Details the synthetic route and physical properties of intermediates). Link

Methodological & Application

Synthesis of 2-acetyl-2-ethylindan from 2-acetylindane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the synthesis of 2-acetyl-2-ethylindan from 2-acetylindane . The transformation involves the construction of a quaternary carbon center at the C2 position of the indane ring via enolate alkylation.

Critical Challenge: The primary synthetic hurdle is regioselectivity . 2-Acetylindane possesses two distinct enolizable positions:

  • The

    
    -methyl group  (acetyl side chain): Kinetically accessible, less hindered.
    
  • The

    
    -methine carbon  (C2 of the indane ring): Thermodynamically favored (forms a tetrasubstituted enolate) but sterically hindered.
    

To successfully synthesize the target 2-acetyl-2-ethylindan , the reaction conditions must be tuned to favor the thermodynamic enolate at the C2 position, avoiding the formation of the linear isomer (1-(indan-2-yl)butan-1-one).

Mechanistic Pathway & Logic

The synthesis relies on the generation of the thermodynamic enolate. Under reversible conditions or with sufficient equilibration time, the base will deprotonate the C2 methine proton. Although the methyl protons are kinetically more acidic (faster to deprotonate), the enolate formed at the C2 ring position is more stable due to higher substitution (Zaitsev-like stability).

Reaction Scheme & Pathway Analysis

ReactionPathway SM 2-Acetylindane (Starting Material) KineticEnolate Kinetic Enolate (Terminal Double Bond) SM->KineticEnolate Fast Deprotonation (Kinetic Control) ThermoEnolate Thermodynamic Enolate (Tetrasubstituted Double Bond) SM->ThermoEnolate Slow Deprotonation (Thermodynamic Control) Base Base (NaH or NaOH/PTC) KineticEnolate->ThermoEnolate Equilibration (High Temp / Time) SideProduct 1-(Indan-2-yl)butan-1-one (Side Chain Alkylation) KineticEnolate->SideProduct + EtI Product 2-Acetyl-2-ethylindan (Target: Quaternary Center) ThermoEnolate->Product + EtI (SN2) EtI Ethyl Iodide (EtI)

Figure 1: Mechanistic pathway distinguishing between Kinetic (undesired) and Thermodynamic (desired) alkylation routes.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Method A is the gold standard for laboratory-scale synthesis, ensuring high regioselectivity through irreversible deprotonation followed by equilibration. Method B is a scalable, industrial-friendly approach using Phase Transfer Catalysis (PTC).

Method A: Sodium Hydride (NaH) in DMF (High Regioselectivity)

Recommended for initial synthesis and high purity requirements.

Reagents:

  • 2-Acetylindane (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Ethyl Iodide (EtI) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Base Preparation: Add NaH (1.2 equiv) to the flask. Wash twice with dry hexanes to remove mineral oil if downstream purification is sensitive to aliphatics; otherwise, use as is. Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate).

  • Enolate Formation: Cool the suspension to 0°C. Add 2-acetylindane dropwise (dissolved in minimal DMF).

    • Critical Step: Once addition is complete, warm the mixture to 50–60°C for 1 hour . This heating step is essential to allow the kinetic enolate (methyl) to equilibrate to the thermodynamic enolate (ring C2). Hydrogen gas evolution will be observed.

  • Alkylation: Cool the mixture back to 0°C. Add Ethyl Iodide (1.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or GC-MS.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Method B: Phase Transfer Catalysis (PTC)

Recommended for process scale-up; avoids pyrophoric NaH.

Reagents:

  • 2-Acetylindane (1.0 equiv)

  • Ethyl Bromide (EtBr) or Ethyl Iodide (EtI) (2.0 equiv)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Toluene (Solvent)[10]

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

Protocol:

  • Biphasic Setup: In a reactor, dissolve 2-acetylindane and TBAB in Toluene.

  • Base Addition: Add 50% NaOH solution. The mixture will form two layers.

  • Alkylation: Add Ethyl Bromide/Iodide vigorously.

  • Reaction: Heat the biphasic mixture to 60–70°C with vigorous mechanical stirring (essential for phase transfer).

  • Mechanism Note: The quaternary ammonium salt transports the hydroxide anion into the organic phase as a "naked," highly reactive ion. The steric bulk of the catalyst and the thermal conditions favor the thermodynamic enolate.[3]

  • Workup: Separate phases. Wash organic phase with water and dilute HCl (to neutralize residual base). Distill solvent.

Data Analysis & Validation

To confirm the synthesis of the correct regioisomer, compare the spectral fingerprints.

Feature2-Acetylindane (Starting Material)2-Acetyl-2-ethylindan (Target)1-(Indan-2-yl)butan-1-one (Side Product)
C2 Proton (NMR) Multiplet (1H) at ~3.5 ppmAbsent (Quaternary Center)Multiplet (1H) present
Acetyl Methyl Singlet (3H) at ~2.2 ppmSinglet (3H) at ~2.1 ppmAbsent (Converted to propyl)
Ethyl Group AbsentTriplet (3H) & Quartet (2H) Triplet & Multiplet (Propyl chain)
GC-MS (m/z) 160 [M]+188 [M]+ 188 [M]+ (Isomer)

Key Diagnostic: In ^1H NMR, the disappearance of the C2 methine proton combined with the retention of the acetyl methyl singlet confirms the formation of the quaternary center. If the acetyl methyl singlet disappears and becomes a triplet/multiplet, you have alkylated the side chain (Kinetic product).

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Steric hindrance at C2 prevents S_N2 attack.

    • Fix: Switch leaving group from Bromide to Iodide (better leaving group). Increase reaction temperature to 80°C (Method B).

  • Issue: Side Chain Alkylation (Kinetic Product).

    • Cause: Insufficient equilibration time or temperature too low during enolate formation.[2]

    • Fix (Method A): Increase the "aging" time of the enolate at 60°C before adding the alkyl halide.

  • Issue: O-Alkylation (Enol Ether formation).

    • Cause: Hard electrophile or highly polar solvent.

    • Fix: Ensure EtI is used (softer electrophile than EtBr/EtCl). In Method A, adding a small amount of non-polar co-solvent (Toluene) can reduce O-alkylation.

References

  • PubChem Compound Summary: 2-Acetylindane (CID 11116341). National Center for Biotechnology Information. Retrieved from [Link]

  • Enolate Regiochemistry: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[4] (Standard text on thermodynamic vs. kinetic control).

  • PTC Alkylation Precedent: "Synthesis of 2-Acetyl-2-[2-(ethoxycarbonyl)ethyl]cyclohexanone" (Analogous quaternary center formation via PTC). PrepChem. Retrieved from [Link]

  • Indane Derivative Properties: 2-Ethylindan (CID 41747). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of Atipamezole Intermediate: 2-Acetyl-2-ethylindan

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Atipamezole is a potent and selective α2-adrenergic receptor antagonist, widely utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists such as medetomidine and dexmedetomidine.[1][2] The synthesis of Atipamezole involves the construction of a substituted indan moiety linked to an imidazole ring. A key intermediate in several synthetic routes to Atipamezole is 2-acetyl-2-ethylindan.[3] The strategic introduction of the ethyl group at the C2 position of the indan skeleton is a critical step that dictates the efficiency of the overall synthesis. This document provides a detailed technical guide for the preparation of 2-acetyl-2-ethylindan, focusing on the alkylation of 2-acetylindane. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism and practical, step-by-step procedures.

Reaction Mechanism: Alkylation of 2-Acetylindane

The synthesis of 2-acetyl-2-ethylindan is achieved through the alkylation of the α-carbon of the acetyl group in 2-acetylindane. This carbon is acidic due to its position between two electron-withdrawing carbonyl groups (the acetyl and the indanone carbonyl in its enol form), making it a reactive methylene compound. The reaction proceeds via a classic enolate-mediated C-alkylation.

The mechanism involves two primary steps:

  • Deprotonation: A strong, non-nucleophilic base, such as potassium tert-butoxide (KOt-Bu), is used to abstract the acidic proton from the α-carbon of 2-acetylindane.[4][5] This deprotonation results in the formation of a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the oxygen atoms of the carbonyl groups, increasing the stability of the intermediate. The bulky nature of the tert-butoxide anion minimizes the likelihood of competing nucleophilic attack on the carbonyl carbons.[6]

  • Nucleophilic Attack (Alkylation): The resulting enolate anion acts as a potent nucleophile and attacks the electrophilic carbon of an alkylating agent, in this case, ethyl iodide. This is a bimolecular nucleophilic substitution (SN2) reaction, where the enolate displaces the iodide ion, forming a new carbon-carbon bond and yielding the desired product, 2-acetyl-2-ethylindan.[7]

Experimental Protocols

This section outlines two detailed protocols for the synthesis of 2-acetyl-2-ethylindan. Protocol A describes the direct alkylation of 2-acetylindane, while Protocol B details an alternative route starting from 2-acetyl-1-indanone.

Protocol A: Alkylation of 2-Acetylindane

This protocol focuses on the direct ethylation of 2-acetylindane using potassium tert-butoxide as the base.

Materials and Equipment:

  • 2-Acetylindane

  • Potassium tert-butoxide (KOt-Bu)

  • Ethyl iodide (CH₃CH₂I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-acetylindane (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 2-acetyl-2-ethylindan.

Data Presentation: Reagent Quantities and Expected Yield

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
2-Acetylindane1.0160.211.60 g
Potassium tert-butoxide1.1112.211.23 g
Ethyl iodide1.2155.971.87 g
Expected Yield 75-85%
Protocol B: Alkylation of 2-Acetyl-1-indanone (Alternative Route)

This protocol describes the synthesis of a precursor, 2-acetyl-2-ethyl-1-indanone, which can be subsequently converted to 2-acetyl-2-ethylindan.

Materials and Equipment:

  • 2-Acetyl-1-indanone

  • Ethyl bromide (CH₃CH₂Br)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-acetyl-1-indanone (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in acetone.

  • Alkylation: To the stirred suspension, add ethyl bromide (1.2 equivalents). Heat the reaction mixture to reflux and maintain for 8-12 hours, or until TLC analysis shows the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, 1M HCl, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetyl-2-ethyl-1-indanone.

  • Further Conversion (Optional): The resulting 2-acetyl-2-ethyl-1-indanone can be converted to 2-acetyl-2-ethylindan through a subsequent reduction step (e.g., Wolff-Kishner or Clemmensen reduction), which is beyond the scope of this specific protocol.

Data Presentation: Reagent Quantities and Expected Yield for Precursor

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
2-Acetyl-1-indanone1.0174.191.74 g
Ethyl bromide1.2108.971.31 g
Potassium carbonate1.5138.212.07 g
Expected Yield 80-90%

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_protocolA Protocol A: Direct Alkylation cluster_protocolB Protocol B: Alternative Route A_Start 2-Acetylindane A_Step1 Deprotonation (KOt-Bu, THF, 0 °C) A_Start->A_Step1 1 A_Step2 Alkylation (Ethyl Iodide, RT) A_Step1->A_Step2 2 A_Product 2-Acetyl-2-ethylindan A_Step2->A_Product 3 B_Start 2-Acetyl-1-indanone B_Step1 Alkylation (EtBr, K₂CO₃, Acetone, Reflux) B_Start->B_Step1 1 B_Intermediate 2-Acetyl-2-ethyl-1-indanone B_Step1->B_Intermediate 2 B_Step2 Reduction (e.g., Wolff-Kishner) B_Intermediate->B_Step2 3 B_Product 2-Acetyl-2-ethylindan B_Step2->B_Product 4

Synthetic workflows for 2-acetyl-2-ethylindan.

Visualization of the Reaction Mechanism

ReactionMechanism cluster_mechanism Alkylation of 2-Acetylindane: A Mechanistic Overview Start 2-Acetylindane Enolate Resonance-Stabilized Enolate Start->Enolate Deprotonation Base Potassium tert-butoxide (KOt-Bu) Base->Enolate Product 2-Acetyl-2-ethylindan Enolate->Product Nucleophilic Attack (SN2) AlkylatingAgent Ethyl Iodide AlkylatingAgent->Product Byproduct tert-Butanol + KI

Mechanism of 2-acetylindane alkylation.

References

  • Wong, W. C., & Gluchowski, C. (1995). A concise synthesis of atipamezole. Synthesis, 1995(2), 139-140.
  • Prous, J., & Castañer, J. (1990). Atipamezole. Drugs of the Future, 15(5), 448.
  • Graziano, M. P., Maxham, C. P., & Malbon, C. C. (1990). U.S. Patent No. 4,933,348. Washington, DC: U.S.
  • Roeda, D., et al. (2001). Synthesis of [11C]atipamezole, a potential PET ligand for the alpha2-adrenergic receptor in the brain. Journal of Labelled Compounds and Radiopharmaceuticals, 44(1), 1-10.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • DailyMed. (2019). ANTISEDAN® (atipamezole hydrochloride). Retrieved from [Link]

  • Forte Healthcare. (n.d.). ATIPAZOLE. Retrieved from [Link]

  • Chegg. (2023, November 10). Complete the mechanism for the deprotonation of the given ketone by potassium tert-butoxide (KOt Bu ). Retrieved from [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. Retrieved from [Link]

  • ChemistNate. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of Potassium tert-Butoxide for the C-Alkylation of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the alkylation of the α-carbon of 2-acetylindane utilizing potassium tert-butoxide (KOtBu). We delve into the mechanistic rationale for selecting KOtBu, a strong, sterically hindered, non-nucleophilic base, for efficient enolate generation. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into reaction optimization, safety and handling, and step-by-step experimental procedures to ensure reproducible, high-yield synthesis of 2-alkyl-2-acetylindane derivatives, which are valuable scaffolds in pharmaceutical development.

Introduction: The Strategic Role of Potassium tert-Butoxide in Enolate Chemistry

The alkylation of ketones at the α-carbon is a cornerstone of C-C bond formation in organic synthesis.[1] The process hinges on the selective deprotonation of an α-proton to generate a nucleophilic enolate intermediate, which subsequently attacks an electrophile, such as an alkyl halide.[2][3] The choice of base is paramount to the success of this transformation, dictating the efficiency of enolate formation while minimizing undesirable side reactions.[2]

Potassium tert-butoxide (KOtBu) is an exceptionally effective reagent for this purpose.[4][5] Its efficacy stems from two key properties:

  • High Basicity: KOtBu is a strong base (the pKa of its conjugate acid, tert-butanol, is approximately 17), capable of quantitatively deprotonating the α-carbon of ketones like 2-acetylindane (α-proton pKa ≈ 19-20).[6] This drives the equilibrium towards the formation of the potassium enolate, ensuring a high concentration of the active nucleophile.[2]

  • Steric Hindrance: The bulky tert-butyl group renders the alkoxide a poor nucleophile.[4][7] This steric shield is crucial as it prevents the base from competing with the enolate in attacking the electrophile or the ketone's carbonyl carbon, which could lead to unwanted side products.[7][8]

For a symmetrical ketone like 2-acetylindane, where both α-protons are chemically equivalent, the complexities of kinetic versus thermodynamic enolate control are circumvented, making it an ideal substrate for demonstrating this methodology.[1]

Mechanistic Pathway: Enolate Formation and Sₙ2 Alkylation

The alkylation proceeds via a two-step mechanism. First, KOtBu performs an acid-base reaction with 2-acetylindane to generate a resonance-stabilized potassium enolate. Second, the nucleophilic α-carbon of the enolate attacks the alkyl halide in a classic Sₙ2 reaction to form the new C-C bond.

Alkylation Mechanism Figure 1: Reaction Mechanism cluster_reactants Step 1: Enolate Formation cluster_alkylation Step 2: SN2 Alkylation Ketone 2-Acetylindane Enolate Potassium Enolate (Resonance Stabilized) Ketone->Enolate Deprotonation ConjAcid tert-Butanol Base KOtBu Base->Enolate Base->ConjAcid Protonation AlkylHalide Alkyl Halide (R-X) Enolate->AlkylHalide Nucleophilic Attack Product 2-Alkyl-2-acetylindane AlkylHalide->Product Byproduct KX

Caption: Figure 1: Reaction Mechanism of 2-Acetylindane Alkylation.

Safety & Handling of Potassium tert-Butoxide

WARNING: Potassium tert-butoxide is a hazardous chemical that requires strict safety protocols.

  • Reactivity: It is a flammable solid that reacts violently with water and moisture.[9][10] It is also corrosive and can cause severe skin and eye burns.[11][12]

  • Handling: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[10][11] Use of personal protective equipment (PPE), including flame-retardant lab coat, safety glasses with side shields or goggles, and compatible chemical-resistant gloves, is mandatory.[9]

  • Storage: Store KOtBu in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable solids, away from water and incompatible materials.[10][13]

G Figure 2: Mandatory Safety Workflow cluster_prep Pre-Experiment cluster_execution During Reaction cluster_post Post-Reaction ppe Don appropriate PPE (FR Lab Coat, Goggles, Gloves) fume_hood Ensure fume hood is operational ppe->fume_hood inert_setup Set up and purge glassware with inert gas (N2/Ar) fume_hood->inert_setup weigh_inert Weigh KOtBu under inert atmosphere inert_setup->weigh_inert transfer Transfer reagents via syringe or cannula weigh_inert->transfer monitor Monitor reaction behind sash transfer->monitor quench Carefully quench reaction (e.g., with sat. NH4Cl) monitor->quench waste Dispose of waste in approved containers quench->waste decontaminate Decontaminate glassware and work area waste->decontaminate

Caption: Figure 2: Mandatory Safety Workflow for Handling KOtBu.

Detailed Experimental Protocol

This protocol details the alkylation of 2-acetylindane with iodomethane as a representative primary alkyl halide. The principles can be adapted for other primary and some secondary alkyl halides.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-AcetylindaneC₁₁H₁₂O160.21801 mg5.0Substrate
Potassium tert-butoxideC₄H₉KO112.21617 mg5.5Base (1.1 eq)
IodomethaneCH₃I141.940.34 mL5.5Alkylating Agent (1.1 eq)
Tetrahydrofuran (THF)C₄H₈O-25 mL-Anhydrous, <50 ppm H₂O
Saturated NH₄Cl (aq)--20 mL-For quenching
Diethyl Ether(C₂H₅)₂O-~100 mL-For extraction
Brine--20 mL-For washing
Anhydrous MgSO₄MgSO₄-~2 g-For drying
Step-by-Step Procedure

G Figure 3: Experimental Workflow A 1. Setup & Inerting Flame-dry a 100 mL round-bottom flask. Equip with a stir bar and septum. Purge with N2 for 15 min. B 2. Reagent Addition Add 2-acetylindane and anhydrous THF via syringe. Cool flask to 0 °C in an ice bath. A->B C 3. Base Addition Add KOtBu portion-wise over 5 min. Stir the resulting suspension for 30 min at 0 °C to form the enolate. B->C D 4. Alkylation Add iodomethane dropwise via syringe. Allow the reaction to warm to room temperature and stir for 3 hours. C->D E 5. Monitoring Monitor reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc), checking for consumption of starting material. D->E F 6. Quenching Once complete, cool to 0 °C and slowly add saturated aqueous NH4Cl to quench the excess base. E->F G 7. Work-up Transfer to a separatory funnel. Extract with diethyl ether (3 x 30 mL). Combine organic layers. F->G H 8. Washing & Drying Wash combined organic layers with brine (1 x 20 mL). Dry over anhydrous MgSO4. G->H I 9. Purification Filter off drying agent. Concentrate under reduced pressure. Purify the crude oil via flash column chromatography. H->I

Caption: Figure 3: Step-by-Step Experimental Workflow Diagram.

  • Reaction Setup: Under a positive pressure of nitrogen, add 2-acetylindane (801 mg, 5.0 mmol) and 25 mL of anhydrous THF to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Enolate Formation: Cool the solution to 0 °C using an ice-water bath. Carefully add potassium tert-butoxide (617 mg, 5.5 mmol, 1.1 eq) in portions over 5 minutes. Stir the resulting pale-yellow suspension at 0 °C for 30 minutes.

  • Alkylation: Add iodomethane (0.34 mL, 5.5 mmol, 1.1 eq) dropwise to the stirring suspension.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride solution to quench any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 2-acetyl-2-methylindane as a clear oil.

Optimization and Troubleshooting

The success of the alkylation can be influenced by several factors. Optimization may be required when using different alkylating agents.

ParameterVariationRationale & Expected Outcome
Solvent THF, Dioxane, DMFTHF is standard. DMF, a polar aprotic solvent, can accelerate Sₙ2 reactions but may require more stringent drying.
Temperature 0 °C to RT to 60 °CMost primary halides react well at room temperature. Less reactive electrophiles (e.g., secondary bromides) may require gentle heating.
Alkylating Agent R-I > R-Br > R-ClIodides are the most reactive. For less reactive halides, adding a catalytic amount of NaI or KI can facilitate the reaction via in situ Finkelstein reaction.
Side Reactions Elimination (E2)If using secondary or bulky primary halides, E2 elimination can compete with Sₙ2 alkylation.[1] Using lower temperatures can favor the Sₙ2 pathway.
Incomplete Reaction Ensure KOtBu is fresh and anhydrous. Older samples can be less active due to hydration/oxidation.[6] Ensure the reaction is truly moisture-free.

Conclusion

Potassium tert-butoxide is a superior reagent for the α-alkylation of 2-acetylindane, offering high yields and operational simplicity due to its combined properties as a strong, sterically hindered base. The provided protocol is robust and can be adapted for the synthesis of a diverse library of 2-substituted indane derivatives. Careful adherence to anhydrous and inert atmosphere techniques is critical for achieving optimal and reproducible results.

References

  • Benchchem. (n.d.). Application Notes and Protocols: The Role of Potassium tert-Butoxide in Pharmaceutical Synthesis. Benchchem.
  • Sarchem Labs. (n.d.). The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis. Sarchem Labs.
  • Loba Chemie. (n.d.). POTASSIUM TERT-BUTOXIDE EXTRA PURE - Safety Data Sheet. Loba Chemie.
  • Sigma-Aldrich. (2011, February 11). Potassium tert-butoxide - Safety Data Sheet. Sigma-Aldrich.
  • CymitQuimica. (2022, September 16). Potassium tert-butoxide - Safety Data Sheet. CymitQuimica.
  • University of Georgia. (n.d.). Potassium tert-butoxide - Chemical Safety Sheet. UGA Research.
  • Thermo Fisher Scientific. (2010, March 9). Potassium tert-butoxide - SAFETY DATA SHEET. Fisher Scientific.
  • Actylis. (n.d.). Potassium Tert-Butoxide - API Intermediate. Actylis.
  • Fiveable. (2025, September 15). Strong bases Definition - Organic Chemistry II Key Term. Fiveable.
  • Madasu, J., Shinde, S., Das, R., Patel, S., & Shard, A. (2020). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. Organic & Biomolecular Chemistry, 18(42), 8346-8365. Retrieved from [Link]

  • Wikipedia. (n.d.). Potassium tert-butoxide. Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Alkylate a Ketone. Chemistry Steps. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetylindane. PubChem. Retrieved from [Link]

Sources

Application Note: Cyclization of 2-Acetyl-2-Ethylindan with Formamide

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole (Atipamezole Intermediate)[1]

Part 1: Executive Summary & Scientific Rationale

This Application Note details the protocol for converting 2-acetyl-2-ethylindan into the corresponding imidazole derivative, a critical intermediate in the synthesis of the


-adrenergic antagonist Atipamezole .

While the user query specifically targets the cyclization of the ketone with formamide, it is scientifically imperative to clarify that direct reaction of the unfunctionalized ketone with formamide (Leuckart reaction) typically yields the primary amine , not the imidazole. To achieve the oxidative cyclization required to form the imidazole ring, the industry-standard route (Orion-Yhtymä / Farmos OY process) necessitates an initial


-bromination  to activate the acetyl group.

Therefore, this guide presents the Two-Stage Activation-Cyclization Protocol :

  • Activation: Regioselective

    
    -bromination of 2-acetyl-2-ethylindan.
    
  • Cyclization: Condensation of the

    
    -bromo intermediate with formamide at elevated temperatures to form the imidazole ring.
    
Mechanistic Insight

The reaction proceeds via a modified Bredereck Imidazole Synthesis .

  • Substitution: The

    
    -bromo ketone reacts with formamide (acting as both solvent and nucleophile) to form an 
    
    
    
    -formamido ketone intermediate.
  • Condensation: A second equivalent of formamide condenses with the carbonyl, followed by dehydration and ring closure.

  • Selectivity Challenge: A major competing pathway is the formation of the oxazole derivative (via O-attack rather than N-attack). High temperatures (

    
    ) and specific workup conditions are required to thermodynamically favor the imidazole or hydrolyze the less stable oxazole.
    
Part 2: Experimental Protocol
2.1. Reagents and Equipment[1][2][3][4]
ReagentRoleSpecificationsHazard Class
2-Acetyl-2-ethylindan Substrate>98% PurityIrritant
Bromine (Br

)
Halogenating AgentReagent GradeCorrosive/Toxic
Formamide Reagent/SolventDeionized, DryTeratogen
Dichloromethane (DCM) Solvent (Step 1)AnhydrousCarcinogen
HCl (conc.) Workup Reagent37%Corrosive
Ammonium Hydroxide Neutralization28-30%Corrosive

Equipment:

  • Glass-lined reactor or 3-neck RBF (Round Bottom Flask).

  • Dean-Stark trap (optional, if water removal is attempted, though difficult with Formamide).

  • High-temperature oil bath (capable of

    
    ).
    
  • Overhead mechanical stirrer (essential for viscosity changes).

2.2. Step-by-Step Methodology

Note: This protocol assumes a starting scale of 100 mmol of ketone. Adjust volumes proportionally.

Rationale: The acetyl group must be functionalized to create a leaving group for the subsequent nucleophilic attack by formamide.

  • Dissolution: Dissolve 2-acetyl-2-ethylindan (18.8 g, 100 mmol) in Dichloromethane (DCM) (100 mL) in a 250 mL reaction flask equipped with a pressure-equalizing addition funnel.

  • Bromination: Cool the solution to 0–5°C. Add Bromine (16.0 g, 100 mmol) dropwise over 60 minutes.

    • Process Control: The red color of bromine should dissipate rapidly. If color persists, pause addition.

    • Tip: A catalytic amount of HBr/acetic acid can initiate the reaction if there is an induction period.

  • Quench: Once addition is complete and the solution is colorless/pale yellow, wash the organic layer with saturated NaHCO

    
     (2 x 50 mL) and water (50 mL).
    
  • Isolation: Dry the organic phase over MgSO

    
    , filter, and concentrate in vacuo to yield the crude 2-bromoacetyl-2-ethylindan .
    
    • Checkpoint: The product is lachrymatory (tear-inducing). Handle in a fume hood. Yield is typically quantitative. Use immediately in Stage 2 due to instability.

Rationale: High thermal energy is required to drive the condensation and dehydrative cyclization.

  • Setup: Place the crude 2-bromoacetyl-2-ethylindan from Stage 1 into a reactor. Add Formamide (excess, typically 5–10 molar equivalents, ~40–50 mL).

  • Thermal Ramp: Heat the mixture to 160–170°C with vigorous stirring.

    • Critical Parameter: Do not exceed 180°C to minimize degradation. Do not run below 150°C, as this favors the oxazole byproduct or incomplete cyclization.

  • Reaction Duration: Maintain temperature for 3–5 hours .

    • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1) or HPLC.[5] The starting bromo-ketone should disappear rapidly. Look for the appearance of the imidazole (polar) and oxazole (less polar).

  • Hydrolysis (Optional but Recommended):

    • After cooling to ~80°C, add 10% HCl (50 mL) and stir for 1 hour.

    • Why? This hydrolyzes any N-formyl imidazole intermediates and destroys the oxazole byproduct (which is acid-labile), converting it back to the amino-ketone or other separable species.

  • Workup & Purification:

    • Cool to room temperature.[5]

    • Wash the acidic aqueous solution with DCM (2 x 30 mL) to remove non-basic impurities (polymers/tars).

    • Basification: Basify the aqueous layer to pH 10–11 using Ammonium Hydroxide or NaOH. The imidazole product will precipitate or oil out.

    • Extraction: Extract with Ethyl Acetate or DCM (3 x 50 mL).

    • Crystallization: The crude product can often be crystallized from Ethyl Acetate/Hexane or converted to the HCl salt for higher purity.

Part 3: Process Visualization
3.1. Reaction Pathway Analysis

The following diagram illustrates the transformation from the ketone to the target imidazole, highlighting the critical bromination step and the oxazole divergence.

ReactionPathway SM 2-Acetyl-2-ethylindan Bromination Step 1: Bromination (Br2 / DCM) SM->Bromination Inter 2-Bromoacetyl-2-ethylindan (Activated Intermediate) Bromination->Inter -HBr Cyclization Step 2: Cyclization (Formamide, 160°C) Inter->Cyclization Oxazole Oxazole Byproduct (Kinetic Product) Cyclization->Oxazole O-Attack (Lower Temp) Imidazole Target Imidazole (Atipamezole Precursor) Cyclization->Imidazole N-Attack (Thermodynamic) Oxazole->Imidazole Acid Hydrolysis (Recycling)

Figure 1: Reaction pathway for the synthesis of the Atipamezole intermediate. Note the divergence between Oxazole and Imidazole formation.

3.2. Experimental Workflow

This flowchart guides the operator through the critical decision points during the execution.

Workflow Start Start: 2-Acetyl-2-ethylindan Br_Add Add Br2 in DCM (0°C) Start->Br_Add Check_Color Colorless? Br_Add->Check_Color Check_Color->Br_Add No (Wait) Evap Evaporate Solvent (Isolate Bromo-ketone) Check_Color->Evap Yes Formamide_Add Add Formamide (Excess) Heat to 160°C Evap->Formamide_Add Monitor Monitor HPLC/TLC (3-5 Hours) Formamide_Add->Monitor Acid_Wash Acid Hydrolysis (HCl) Remove Oxazole Monitor->Acid_Wash Base_Ext Basify & Extract (Isolate Imidazole) Acid_Wash->Base_Ext

Figure 2: Step-by-step operational workflow for the synthesis.

Part 4: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield / High Oxazole Reaction temperature too low (<150°C).Ensure internal temperature reaches 160–170°C. Extend reaction time.
Dark/Tarred Product Thermal degradation or impure formamide.Use fresh formamide. Ensure nitrogen blanket during heating.
Incomplete Bromination Old bromine or wet solvent.Use fresh Br

. Add catalytic HBr (33% in AcOH) to initiate.
Product stuck in Aqueous pH not high enough during extraction.The imidazole is a base. Ensure pH > 10 before extraction.
Part 5: References
  • Wai, W., et al. (1995). A Concise Synthesis of Atipamezole. Synthesis, 1995(2), 139-140.[2][4][6][7]

    • Core Reference: Describes the bromination and formamide cyclization sequence specifically for Atipamezole.

  • Karjalainen, A., et al. (1989). Process for the preparation of imidazole derivatives. EP 0310745 B1.

    • Industrial Protocol: Details the Farmos OY method for indan-imidazole synthesis.

  • Bredereck, H., & Theilig, G. (1953). Formamide reactions; synthesis of imidazoles. Chemische Berichte.

    • Mechanistic Foundation: Establishes the general reactivity of

      
      -halo ketones with formamide.
      
  • Kavanagh, R. L. (2010). Atipamezole: A Review. Journal of Veterinary Pharmacology.

    • Context: Provides the pharmacological context for the synthesized molecule.[3][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing O-Alkylation in 2-Acetylindane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of C-Alkylation vs. O-Alkylation in 2-Acetylindane Derivatives Doc ID: TS-ORG-2AI-001 Last Updated: February 21, 2026

Introduction: The Ambident Enolate Challenge

You are likely reading this guide because your alkylation of 2-acetylindane yielded an unexpected enol ether (O-alkylation) instead of the desired C-alkylated product, or a difficult-to-separate mixture of both.

2-Acetylindane is a


-dicarbonyl analog (specifically a 

-keto-indane). Upon deprotonation, it forms an ambident enolate —a nucleophile with two reactive sites:[1]
  • The Oxygen (Hard Nucleophile): High electronegativity, high charge density.

  • The

    
    -Carbon (Soft Nucleophile):  The 2-position of the indane ring; lower electronegativity, polarizable.
    

To minimize O-alkylation, you must engineer your reaction conditions to favor the "Soft-Soft" interaction or exploit "Tight Ion Pairing." This guide provides the mechanistic insight and practical protocols to achieve high C-selectivity.

Module 1: Mechanistic Diagnostic (The "Why")

Understanding why O-alkylation occurs is the first step to preventing it. The selectivity is governed principally by the Hard-Soft Acid-Base (HSAB) Theory and Solvent/Counterion effects .

Visualizing the Pathway

The following diagram illustrates the divergent pathways. To maximize C-alkylation, we must block the upper path (O-attack) and facilitate the lower path.

G Start 2-Acetylindane Base Base Deprotonation Start->Base Enolate Ambident Enolate (Resonance Hybrid) Base->Enolate Path_O Path A: O-Alkylation (Kinetic/Hard) Enolate->Path_O Attack at Oxygen Path_C Path B: C-Alkylation (Thermodynamic/Soft) Enolate->Path_C Attack at Carbon Prod_O Enol Ether (Side Product) Path_O->Prod_O Prod_C 2-Alkyl-2-acetylindane (Target) Path_C->Prod_C Cond_O Conditions Favoring O: • Polar Aprotic Solvent (DMSO, DMF) • 'Naked' Enolate • Hard Leaving Group (OTs, OMs) Cond_O->Path_O Cond_C Conditions Favoring C: • Non-Polar/Protic Solvent • Tight Ion Pair (Li+) • Soft Leaving Group (I, Br) Cond_C->Path_C

Figure 1: Divergent reaction pathways for the ambident enolate of 2-acetylindane.

Module 2: Troubleshooting Workflow

Use this decision matrix to identify the specific variable causing your side products.

The "Knobs" of Selectivity
VariableFavors O-Alkylation (Avoid) Favors C-Alkylation (Target) Mechanistic Reason
Solvent Polar Aprotic (DMSO, DMF, HMPA)Low Polarity / Protic (THF, Toluene, Acetone/Alcohol*)Polar aprotic solvents solvate the cation, leaving the enolate "naked" and highly reactive at the most electronegative site (Oxygen).
Counterion Large / Soft (K$^+

^+$, Ammonium)
Small / Hard (Li

, Na

)
Li

forms a tight ion pair with the enolate Oxygen, effectively "capping" it and forcing the electrophile to attack the Carbon.
Leaving Group Hard (Tosylate, Mesylate, Cl

)
Soft (Iodide, Bromide)Soft electrophiles (Alkyl Iodides) prefer the soft nucleophilic site (Carbon) per HSAB theory.
Additives Crown Ethers (18-Crown-6)None Crown ethers sequester the cation, breaking the ion pair and exposing the Oxygen.

*Note: While protic solvents shield Oxygen via H-bonding, they can be nucleophilic.[2] THF or Toluene is often preferred for pure C-alkylation.

Diagnostic Logic Tree

Troubleshooting Start Issue: High O-Alkylation Observed Q1 1. Check Solvent: Are you using DMF or DMSO? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Fix1 Switch to THF, Acetone, or Toluene. A1_Yes->Fix1 Q2 2. Check Leaving Group: Is it a Tosylate/Mesylate or Chloride? A1_No->Q2 Fix1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No (Using Iodide/Bromide) Q2->A2_No Fix2 Switch to Alkyl Iodide. (Or add NaI (Finkelstein) in situ) A2_Yes->Fix2 Q3 3. Check Base/Cation: Are you using K+ or Cs+? A2_No->Q3 Fix2->Q3 Fix3 Switch to Li-based base (LiH, LiHMDS, or add LiCl additive). Q3->Fix3 Yes Success Protocol Optimized for C-Alkylation Q3->Success No (Already using Na/Li) Fix3->Success

Figure 2: Step-by-step troubleshooting logic for minimizing enol ether formation.

Module 3: Validated Protocols

Do not rely on generic "alkylation" procedures.[3] Use these targeted protocols designed for


-dicarbonyl systems.
Protocol A: The "Tight Ion Pair" Method (Recommended)

Best for: Difficult substrates where high C-selectivity is critical.

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (Tetrahydrofuran).

    • Why: THF is moderately polar but weakly coordinating, allowing ion pairing to persist.

  • Base: Add NaH (Sodium Hydride) (1.1 eq) at 0°C.

    • Why: Na

      
       is smaller than K
      
      
      
      , promoting tighter coordination to the enolate oxygen.
  • Substrate: Add 2-acetylindane (1.0 eq) dropwise. Stir for 30 min to ensure complete enolate formation.

    • Observation: Evolution of H

      
       gas. Solution often turns yellow/orange.
      
  • Electrophile: Add Alkyl Iodide (1.1 - 1.2 eq).

    • Why: Iodide is a "soft" leaving group, matching the "soft" nature of the Carbon nucleophile.

  • Reaction: Warm to room temperature or reflux (depending on alkyl halide sterics).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
Protocol B: The Phase Transfer Catalysis (PTC) Method

Best for: Scale-up or when anhydrous conditions are difficult.

  • System: Toluene (organic phase) and 50% NaOH (aqueous phase).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (5-10 mol%).

  • Mechanism: The enolate is formed at the interface. While quaternary ammonium cations are large (usually favoring O-alkylation), in non-polar solvents like Toluene, the tight ion pair is forced to stay together, often preserving C-selectivity due to the solvent's inability to solvate the oxygen charge.

    • Warning: If O-alkylation persists here, switch back to Protocol A with Lithium bases.

Module 4: Frequently Asked Questions (FAQ)

Q: I am using DMF/K


CO

because my alkyl halide is unreactive. How can I fix the O-alkylation?
A: This is a classic "trap." DMF speeds up the reaction by stripping the cation (K

) away from the enolate, which unfortunately exposes the Oxygen for attack.
  • Solution: Switch to Acetone/K

    
    CO
    
    
    
    . Acetone is polar enough to dissolve reagents but less ionizing than DMF. If reactivity is still low, add NaI (Sodium Iodide) to generate the alkyl iodide in situ (Finkelstein condition), which is a softer electrophile.

Q: Can I use LDA or LiHMDS? A: Yes. Lithium bases (LiHMDS, LDA) are excellent for C-alkylation because the Lithium (Li


)  cation binds very tightly to the enolate oxygen (O-Li bond is strong and covalent-like). This steric and electronic shielding of the Oxygen atom forces the incoming electrophile to attack the Carbon.
  • Tip: Perform the reaction in THF at -78°C to 0°C.

Q: My product is a mixture of C-alkyl and O-alkyl. Can I convert the O-alkyl back? A: Generally, no. O-alkylated products (enol ethers) are stable under basic conditions. However, they are acid-labile. Treating the mixture with mild acid (dilute HCl) will hydrolyze the enol ether back to the starting material (2-acetylindane), allowing you to separate the stable C-alkylated product (which is a ketone and less prone to hydrolysis) or recycle the starting material.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer.[3] (Chapter on Alkylation of Enolates).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Section 10-17: The Ambident Nature of Enolates).

  • Reutov, O. A., & Kurts, A. L. (1967). Advances in the Chemistry of Ambident Anions. Russian Chemical Reviews. (Seminal work on HSAB application to enolates).

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.

Sources

Technical Support Center: Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Guide Topic: Troubleshooting and Removal of 2-ethyl-2-(4-oxazolyl)indane Impurity Document ID: TSC-PUR-08A Prepared by: Senior Application Scientist, Purification & Separation Division

Introduction for the Modern Researcher

In pharmaceutical development, the path from a promising lead compound to a pure, safe, and effective Active Pharmaceutical Ingredient (API) is invariably challenged by the presence of impurities. These unwanted chemical entities can arise from starting materials, synthetic byproducts, or degradation. This guide provides a focused, in-depth technical resource for researchers, scientists, and process chemists grappling with a particularly challenging type of impurity: a structural isomer.

Specifically, we will address the removal of 2-ethyl-2-(4-oxazolyl)indane from a hypothetical API, which we will assume is a closely related structural isomer, such as 2-ethyl-2-(2-oxazolyl)indane or another indane derivative. The strategies outlined here are built on fundamental physicochemical principles and are broadly applicable to the separation of other closely related molecular structures. Our goal is not just to provide protocols, but to illuminate the causality behind them, empowering you to make informed decisions in your own purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you quickly diagnose your purification challenge and select an appropriate starting point.

Q1: What are the likely sources of the 2-ethyl-2-(4-oxazolyl)indane impurity?

A1: Understanding the origin of an impurity is critical for developing a robust control strategy. For a structural isomer like this, the primary sources are typically:

  • Non-Regioselective Synthesis: In many synthetic routes for forming heterocyclic rings like oxazoles, there can be a lack of complete regioselectivity, leading to the formation of multiple positional isomers.[1]

  • Isomeric Starting Materials: The impurity may be present in one of the key starting materials and persist through the synthetic sequence.

  • Rearrangement/Degradation: Under certain conditions (e.g., pH, heat), the desired API could potentially undergo a chemical rearrangement to form the more stable isomeric impurity.

Q2: What are the key physicochemical differences between my API and this impurity that I can exploit for separation?

A2: Since isomers have the same molecular formula and weight, separation must rely on subtle differences in their three-dimensional structure and resulting physical properties.[2] Key differences to investigate include:

  • Dipole Moment & Polarity: The position of the nitrogen and oxygen atoms in the oxazole ring will alter the molecule's overall dipole moment. This slight difference in polarity is often the most effective handle for separation by chromatography.

  • Crystallinity and Lattice Energy: Structural isomers often exhibit different crystal packing efficiencies, leading to variations in melting point, solubility, and the ability to form stable crystals. This is the basis for purification by crystallization.[]

  • Molecular Shape and Size: The length-to-breadth ratio of the molecules may differ slightly, which can be exploited by specialized chromatographic stationary phases that separate based on molecular geometry.[4]

  • pKa (Basicity): The nitrogen atom in the oxazole ring is weakly basic. The exact pKa value may differ slightly between isomers due to subtle electronic effects, which can sometimes be used for pH-mediated extractions.

Q3: Which analytical techniques are best for monitoring the removal of this impurity?

A3: Accurate and precise analytical monitoring is the cornerstone of any purification process.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying organic impurities.[5] A well-developed HPLC method is essential for determining the purity of your fractions and the final API. Biphenyl or Phenyl-Hexyl stationary phases are often excellent starting points for separating aromatic isomers, as they provide unique selectivity.[6]

  • Gas Chromatography (GC): If your compound and the impurity are sufficiently volatile and thermally stable, GC can offer very high resolution for separating isomers.[4][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS alone cannot distinguish between isomers, using it as a detector for HPLC provides confirmation that the peak you are tracking corresponds to the correct mass, helping to differentiate it from other potential impurities.[6]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting advice and workflows for the three primary purification techniques applicable to this problem.

Guide 1: Chromatographic Purification

Chromatography is often the most effective method for separating closely related structural isomers due to its high resolving power.[2][8][9] The choice of stationary phase and mobile phase is critical.

Workflow for Chromatographic Method Development

A Start: Impure API (>0.1% Isomeric Impurity) B Analytical Scouting (HPLC/UPLC) A->B C Selectivity Achieved? (Resolution > 1.5) B->C D Method Optimization C->D Yes I Re-evaluate Stationary/Mobile Phase (Try Phenyl, Biphenyl, or Chiral phases) C->I No E Scale-Up to Preparative Chromatography D->E F Fraction Collection & Analysis E->F G Combine Pure Fractions & Evaporate F->G H End: API Meets Purity Spec G->H I->B

Caption: Chromatographic purification workflow.

Troubleshooting Common Chromatography Issues
  • Problem: Poor or No Separation (Co-elution).

    • Causality: The selected stationary and mobile phases do not sufficiently differentiate the polarity or shape of the API and the impurity.

    • Solution:

      • Change Stationary Phase: Standard C18 columns separate primarily on hydrophobicity, which is often identical for isomers. Switch to a column that offers alternative separation mechanisms. See Table 2 for recommendations.

      • Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[6] Introduce a low percentage of a different solvent like isopropanol or tetrahydrofuran.

      • Adjust Temperature: Running the column at a lower or higher temperature can sometimes improve resolution.

  • Problem: Low Recovery from Preparative Chromatography.

    • Causality: The compound may be adsorbing irreversibly to the silica gel or degrading on the column. The loading capacity may also have been exceeded.

    • Solution:

      • Check Compound Stability: Run a small-scale experiment where you dissolve the API in the mobile phase and let it stand for several hours before analyzing by HPLC to check for degradation.

      • Reduce Loading: Overloading the column is a common cause of poor separation and recovery. As a rule of thumb, start with a loading of 1% by mass relative to the stationary phase.

      • Use an Alternative Sorbent: If working in normal phase, consider using a less acidic sorbent like alumina or a bonded phase like diol.

Data-Driven Method Selection
Parameter Normal Phase (NP) Reverse Phase (RP) Rationale & Expert Insights
Stationary Phase Silica, Alumina, Diol, CyanoC18, C8, Phenyl-Hexyl, BiphenylFor isomers, Phenyl or Biphenyl phases in RP are highly recommended as they enhance π-π interactions, which can differ based on substituent position.[6]
Mobile Phase Hexanes/Ethyl Acetate, Hexanes/IsopropanolWater/Acetonitrile, Water/MethanolAcetonitrile and methanol offer different selectivities. It is crucial to screen both during analytical method development.
Best For... Compounds with lower polarity that are highly soluble in organic solvents.A wider range of polarities, especially for compounds with some water solubility. Generally more reproducible.
Key Advantage Lower cost solvents and easier solvent removal post-purification.Higher resolution and reproducibility. Better for compounds with ionizable groups.
Table 1: Chromatographic Column & Mobile Phase Selection Guide
Guide 2: Crystallization-Based Purification

Crystallization is a highly selective purification technique that can be very cost-effective at scale.[10] It exploits differences in solubility and the ability of molecules to pack into an ordered crystal lattice. Impurities are often excluded because their shape disrupts the lattice formation.[]

Workflow for Crystallization Development

A Start: Impure API Concentrate B Solvent Screening A->B C Identify Suitable Single or Anti-Solvent System B->C D Optimize Crystallization Conditions (Cooling Rate, Seeding, Agitation) C->D E Purity Goal Met? D->E F Isolate, Wash & Dry Crystals E->F Yes H Recrystallize or Consider Alternative Method E->H No G End: API Meets Purity Spec F->G H->A

Caption: Crystallization development workflow.

Troubleshooting Common Crystallization Issues
  • Problem: The impurity co-crystallizes with the product.

    • Causality: The impurity has a very similar shape and forms a solid solution, or the level of supersaturation is too high, causing the impurity to crash out with the product.[10]

    • Solution:

      • Slow Down the Process: Employ a slower cooling rate or a slower addition of anti-solvent. This gives the crystal lattice more time to form correctly, excluding the ill-fitting impurity molecules.[]

      • Use a Different Solvent System: The way molecules interact in solution affects how they crystallize. A different solvent can change the relative solubilities and prevent co-crystallization.

      • Seeding: Introduce a small number of pure API crystals when the solution is slightly supersaturated. This encourages the growth of the desired crystal form.[]

  • Problem: No crystals form, or an oil is produced.

    • Causality: The compound may be too soluble in the chosen solvent, or the solution is not sufficiently supersaturated. Oiling out occurs when the solubility limit is exceeded at a temperature above the compound's melting point in that solvent system.

    • Solution:

      • Increase Supersaturation: Reduce the amount of solvent used to dissolve the compound or add a suitable anti-solvent (a solvent in which the compound is poorly soluble).

      • Try a Different Solvent: Screen a wider range of solvents with varying polarities.

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Example Solvent Screening Data
Solvent Solubility (Hot) Solubility (Cold) Outcome Recommendation
IsopropanolHighModerateSlow crystal growthGood Candidate. Optimize cooling profile.
HeptaneLowLowInsolublePotential anti-solvent.
TolueneHighHighNo crystalsToo soluble.
AcetonitrileHighLowRapid precipitationGood Candidate. May need slower cooling.
WaterInsolubleInsolubleInsolubleNot suitable as a primary solvent.
Table 2: Example Recrystallization Solvent Screening Data
Guide 3: Liquid-Liquid Extraction (LLE)

LLE is a work-up technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic phase.[11][12][13] For separating isomers, standard LLE is unlikely to be effective unless there is a significant polarity difference. However, it can be useful for a preliminary cleanup or if a pH-swing can be exploited.

Workflow for pH-Modulated LLE

A Start: Impure API in Organic Solvent (e.g., EtOAc) B Extract with Acidic Aqueous Solution (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer (Contains Protonated API/Impurity) C->D E Organic Layer (Contains Neutral Impurities) C->E F Basify Aqueous Layer to pH > 8 (e.g., with NaOH) D->F G Extract with Fresh Organic Solvent F->G H Combine Organic Layers, Dry, and Evaporate G->H I End: Purified API H->I

Caption: pH-modulated liquid-liquid extraction workflow.

Troubleshooting Common LLE Issues
  • Problem: Poor separation of the impurity.

    • Causality: The partition coefficients of the API and the impurity between the two liquid phases are too similar.

    • Solution:

      • Change Solvent System: A systematic approach to solvent selection can sometimes identify a system with better selectivity.[14] Try a more polar organic solvent like ethyl acetate or a less polar one like toluene.

      • Utilize pH (If Applicable): The nitrogen on the oxazole ring is weakly basic. While the pKa difference between isomers may be small, a carefully controlled multi-stage extraction at a specific pH might enrich one isomer in the aqueous phase. This requires careful analytical work to be effective.

  • Problem: Emulsion formation.

    • Causality: An emulsion is a stable mixture of the two immiscible phases, often stabilized by particulates or surface-active compounds. It prevents clear layer separation.

    • Solution:

      • Add Brine: Add a saturated sodium chloride solution. This increases the ionic strength and density of the aqueous phase, often helping to break the emulsion.

      • Filter: Pass the mixture through a pad of celite or filter paper to coalesce the droplets.

      • Patience: Allow the mixture to stand undisturbed for an extended period.

      • Continuous Extraction: For persistent issues, consider using continuous liquid-liquid extraction apparatuses which can handle emulsions more effectively.[12]

Detailed Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation
  • Column Selection: Start with a Thermo Scientific™ Accucore™ Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) or a Cogent Phenyl Hydride™ column, as these offer enhanced selectivity for aromatic compounds.[6][15]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Analysis: Inject a 1 mg/mL solution of the impure API. Assess the resolution between the API and the impurity peak.

  • Optimization:

    • If resolution is poor, repeat the run using Methanol as Mobile Phase B.

    • If separation is observed but incomplete, flatten the gradient around the elution time of the compounds of interest (e.g., change from a 5%/min ramp to a 1%/min ramp).

    • Adjust the column temperature (try 25°C and 40°C) to see if it impacts selectivity.

Protocol 2: General Protocol for Recrystallization Solvent Screening
  • Preparation: Place approximately 20-30 mg of your impure material into several small test tubes or vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, acetone, acetonitrile, heptane) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Cooling: Place the vials in an ice bath. Observe which vials produce crystalline solids versus those that produce oils or no precipitate.

  • Anti-Solvent Test: For solvents where the compound was very soluble, add an anti-solvent (like heptane or water) dropwise until turbidity persists. Cool and observe.

  • Analysis: Isolate the crystals from the most promising conditions, wash with a small amount of cold solvent, dry, and analyze by HPLC to determine the purity. The ideal system is one where the compound is soluble when hot but has low solubility when cold, yielding high-purity crystals.[5][9]

Protocol 3: pH-Modulated Liquid-Liquid Extraction
  • Dissolution: Dissolve 1.0 g of the impure API in 20 mL of a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 20 mL of 1M HCl (aq) and shake vigorously for 1 minute. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer contains your protonated compound. The organic layer contains neutral impurities and can be discarded (after confirming no product remains via TLC or HPLC).

  • Repeat: Extract the organic layer again with another 10 mL of 1M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is > 8. You may see the deprotonated product precipitate or make the solution cloudy.

  • Back-Extraction: Add 20 mL of fresh EtOAc to the basic aqueous solution and shake to extract your purified, neutral API back into the organic phase.

  • Final Wash & Dry: Drain and discard the aqueous layer. Wash the organic layer with 15 mL of brine, then dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified material.

References

  • Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 25(8).
  • BOC Sciences. (n.d.).
  • ResearchGate. (n.d.).
  • Choudhary, A. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • RotaChrom. (2024).
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Zamann Pharma Support GmbH. (n.d.).
  • NASA Spinoff. (n.d.).
  • MicroSolv Technology Corporation. (2025).
  • Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
  • Wood, B., et al. (n.d.).
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
  • Longdom Publishing. (2024). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements.
  • Arborpharmchem. (n.d.).
  • ACS Omega. (2017).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-2-oxazoline. PubChem.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • MilliporeSigma. (n.d.). 2-Ethyl-2-oxazoline >= 99%.
  • Eburon Organics. (n.d.).
  • Impurities in Pharmaceutical Substances. (n.d.).
  • Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). South African Journal of Chemistry, 66, 131-135.
  • Wikipedia. (n.d.). 2-Ethyl-2-oxazoline.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Ethyl-2-oxazoline.
  • Welch, C. J., et al. (2003). Selective Removal of a Pharmaceutical Process Impurity Using a Reactive Resin. Organic Process Research & Development, 7(5), 723-726.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Singh, R. K., et al. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Journal of Chemical Sciences, 135(3).
  • ResearchGate. (2025).
  • Teledyne ISCO. (n.d.).
  • MDPI. (2025).
  • PubMed. (2018). Poly(2-Ethyl-2-Oxazoline) as an Alternative to Poly(Vinylpyrrolidone)
  • Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS.
  • International Journal of Medical and Pharmaceutical Research. (n.d.).
  • Der Pharma Chemica. (n.d.). Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobi.
  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet.

Sources

Technical Support Center: Optimization of Phase-Transfer Catalysis for Indan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PTC-IND-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of functionalizing indan and 1-indanone scaffolds using Phase-Transfer Catalysis (PTC) .

Indan derivatives (e.g., Indinavir, Rasagiline, Indacrinone) often require alkylation or functionalization at the benzylic position (C1 for indans, C2 for indanones). While PTC offers a green, scalable alternative to cryogenic lithiation, users frequently encounter issues with mono-alkylation selectivity , catalyst poisoning , and emulsion formation .

This guide moves beyond basic textbook definitions to provide actionable, field-proven strategies for optimization.

Module 1: Catalyst Selection & Kinetics

Q: My reaction rate is negligible. How do I select the correct catalyst?

A: Catalyst selection depends on the mechanism operative in your specific system. For indanone alkylations, the reaction usually follows the Interfacial Mechanism (for hydroxide bases) or the Extraction Mechanism (for solid salts).

The "C-Number" and "q-value" Rule

Do not choose a catalyst randomly. Use these empirical metrics to match the catalyst to your rate-limiting step.

  • C-Number (Total Carbons):

    • Definition: The sum of all carbon atoms in the quaternary ammonium salt (Quat).[1]

    • Rule: For Extraction-limited reactions (where transferring the anion into the organic phase is the bottleneck), use a high C-number (16–32).

    • Recommendation:Tetrabutylammonium bromide (TBAB, C=16) or Aliquat 336 (C~25) .

  • q-value (Accessibility):

    • Definition: A measure of the positive charge accessibility on the nitrogen atom.

    • Rule: For Interfacial reactions (e.g., deprotonating indanone with 50% NaOH), you need a catalyst that can approach the interface tight enough to pick up the anion.

    • Recommendation:Tetrabutylammonium hydrogen sulfate (TBAHS) or Benzyltriethylammonium chloride (TEBA) .

Visualization: The PTC Cycle

The following diagram illustrates the critical difference between the Organic Phase reaction (intrinsic) and the Transfer step.

PTC_Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Interface cluster_aqueous Aqueous/Solid Phase (Reservoir) QX_org Q+Nu- (Active Catalyst) Product Product (Alkylated Indan) QX_org->Product Intrinsic Reaction (k_org) RX Substrate (Indanone) RX->Product QY_org Q+X- (Spent Catalyst) Product->QY_org Transfer Anion Exchange QY_org->Transfer Diffusion Transfer->QX_org Diffusion X_aq X- (Leaving Group) Transfer->X_aq Nu_aq Nu- (Nucleophile/Base) Nu_aq->Transfer

Caption: The PTC cycle showing the shuttle mechanism. Optimization requires balancing the transfer rate (Interface) with the intrinsic reaction rate (Organic Phase).

Module 2: Selectivity Control (Mono- vs. Di-alkylation)

Q: I am getting significant di-alkylation at the C2 position of 1-indanone. How do I stop at mono-alkylation?

A: This is the most common failure mode in indanone chemistry due to the enhanced acidity of the mono-alkylated product.

Troubleshooting Protocol: Selectivity
VariableAdjustmentScientific Rationale
Base Concentration Decrease High concentrations of NaOH (e.g., 50%) increase the deprotonation rate of the product. Switch to solid K₂CO₃ (Solid-Liquid PTC) to buffer the basicity.
Catalyst Structure Increase Steric Bulk Use a bulky catalyst like Cinchonidine-derived Quats . The steric bulk hinders the approach of the catalyst to the already substituted (and sterically crowded) mono-alkylated indanone.
Leaving Group Switch to Chloride Alkyl iodides are too reactive. Alkyl chlorides react slower, allowing the mixing/transfer rate to compete effectively, preventing local "hotspots" of high reactivity.
Addition Mode Reverse Addition Do not add the alkyl halide to the indanone/base mixture. Add the base slowly to a mixture of Indanone + Alkyl Halide + Catalyst.

Case Study: In the synthesis of Indacrinone , Merck scientists utilized a chiral Cinchona alkaloid derivative. They found that optimizing the catalyst's lipophilicity and using a specific solvent mixture (Toluene/Hexane) allowed for high enantioselectivity and prevented di-alkylation by creating a tight ion-pair that sterically shielded the product [1].

Module 3: Troubleshooting Common Failures

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

A: You are likely experiencing Catalyst Poisoning by the leaving group.

  • The Mechanism: If you are using an alkyl iodide (R-I), the iodide ion (I⁻) released during the reaction is highly lipophilic (soft anion). It pairs very strongly with the quaternary ammonium cation (Q⁺).

  • The Problem: The Q⁺I⁻ pair is so stable that it refuses to exchange with the hydroxide or carbonate anion at the interface. The catalyst is essentially "clogged."

  • The Fix:

    • Switch to Alkyl Bromides or Chlorides.

    • If you must use Iodide, add 5-10 equivalents of the inorganic salt (e.g., NaCl) to the aqueous phase to force the equilibrium back via mass action [2].

Q: I have a persistent emulsion that won't separate.

A: This is often caused by "Over-Agitation" in the presence of certain byproducts or fine precipitates.

  • Immediate Fix: Filter the reaction mixture through a pad of Celite to remove fine particulates that stabilize the emulsion.

  • Process Fix: Reduce stirring speed. While PTC requires good mixing, once the reaction is kinetically controlled (intrinsic reaction rate is slower than mass transfer), increasing stirring speed further only creates emulsions without increasing yield [3].

Module 4: Standard Operating Procedure (SOP)

Protocol: C2-Alkylation of 1-Indanone (Solid-Liquid PTC)

Target: Selective mono-alkylation minimizing hydrolysis.

Reagents:

  • 1-Indanone (1.0 eq)[2]

  • Alkyl Bromide (1.1 eq)

  • Catalyst: TBAB (5 mol%)

  • Base: Potassium Carbonate (Solid, finely ground, 2.0 eq)

  • Solvent: Toluene (10 volumes)

Workflow:

  • Preparation: Charge 1-Indanone and TBAB into the reactor. Add Toluene and begin stirring at 300 RPM.

  • Temperature: Heat the mixture to 40°C. Ensure the catalyst is fully dissolved (TBAB is soluble in warm toluene).

  • Alkylation Agent: Add the Alkyl Bromide in one portion.

  • Base Addition (Critical): Add the solid K₂CO₃ in 4 equal portions over 1 hour.

    • Why? This keeps the concentration of active carbanion low, favoring reaction with the alkyl halide over self-condensation (Aldol) or di-alkylation.

  • Monitoring: Monitor by HPLC/GC. Look for the "poisoning" plateau. If conversion stops, add 10% volume of water to solubilize the KBr byproduct coating the carbonate surface.

  • Quench: Cool to 20°C. Add water (5 vol) to dissolve salts. Separate phases.

Troubleshooting Flowchart

Troubleshooting Start Problem Detected Issue_Type Identify Symptom Start->Issue_Type Low_Conv Low Conversion (<50%) Issue_Type->Low_Conv Emulsion Emulsion / Separation Issue Issue_Type->Emulsion Selectivity High Di-Alkylation Issue_Type->Selectivity Check_LG Is Leaving Group Iodide? Low_Conv->Check_LG Filter Filter solids (Celite) Emulsion->Filter Check_Base Base Concentration High? Selectivity->Check_Base Poisoning Catalyst Poisoning. Switch to Bromide or add NaCl. Check_LG->Poisoning Yes Check_Stir Check Stirring (RPM) Check_LG->Check_Stir No Increase_Stir Increase RPM (Mass Transfer Ltd) Check_Stir->Increase_Stir Reduce_Stir Reduce RPM in future runs Filter->Reduce_Stir Dilute_Base Use Solid Base or Dilute NaOH Check_Base->Dilute_Base Yes Change_Cat Use Bulky Catalyst (Steric Control) Check_Base->Change_Cat No

Caption: Decision tree for diagnosing common PTC failures in indan synthesis.

References

  • Dolling, U. H., Davis, P., & Grabowski, E. J. J. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis.[3] Journal of the American Chemical Society, 106(2), 446-447. Link

  • Starks, C. M., & Liotta, C. L. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Fundamental text on Catalyst Poisoning and Anion Selectivity).
  • Halpern, M. (2000). "Avoiding Over-Agitation to Reduce Excess Reactants and Improve Selectivity".[4] Phase-Transfer Catalysis Communications. Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Structural Elucidation of 2-Acetyl-2-Ethylindan

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous structural elucidation framework for 2-acetyl-2-ethylindan , focusing on distinguishing this quaternary center product from its mono-substituted precursors (2-acetylindan) and potential regioisomers.

Executive Summary

Compound: 2-Acetyl-2-ethylindan Core Challenge: Verifying the formation of the quaternary carbon at position C2 and ensuring complete alkylation of the 2-acetylindan precursor. Key Diagnostic: The transformation of the benzylic region from a complex multiplet (in the precursor) to a distinct AB quartet (in the product), alongside the integration of the ethyl group signals.

Experimental Protocol (Standardized)

To ensure reproducible spectral data suitable for publication or regulatory filing, follow this self-validating protocol.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is the standard. Use DMSO-
    
    
    
    only if solubility is an issue, though it may obscure the acetyl peak due to the solvent residual peak (~2.50 ppm).
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is unnecessary for 1H but crucial if running concurrent 13C.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    
Instrumental Parameters (400 MHz or higher recommended)
  • Pulse Angle: 30° (maximizes signal-to-noise for routine scans).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds.
    
    • Reasoning: The quaternary C2 center lacks protons, but the adjacent methyl/methylene protons have reasonable relaxation times. A short D1 can lead to integration errors in the acetyl singlet vs. the aromatic multiplet.

  • Scans: 16–32 scans are sufficient for >95% purity samples.

Spectral Analysis & Assignment

The structure of 2-acetyl-2-ethylindan possesses a plane of symmetry passing through the C2 carbon and bisecting the C5–C6 aromatic bond. This symmetry simplifies the spectrum significantly.

A. The Aliphatic Region (0.5 – 2.5 ppm)

This region confirms the presence of the ethyl and acetyl groups.

MoietyShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ethyl (

)
0.82 – 0.90Triplet (

Hz)
3HTerminal methyl of the ethyl group.
Ethyl (

)
1.70 – 1.90Quartet (

Hz)
2HMethylene of the ethyl group. Slightly downfield due to the quaternary C2 center.
Acetyl (

)
2.15 – 2.25Singlet3HMethyl ketone. Sharp singlet indicates no adjacent protons (confirming C2 is quaternary).
B. The Benzylic Region (2.8 – 3.5 ppm) – The Critical Identifier

This is the most technically significant region.

  • Observation: Two doublets (appearing as an AB quartet).

  • Integration: 4H total.

  • Mechanism: The molecule has a plane of symmetry, making the C1 protons equivalent to the C3 protons. However, within the C1 methylene group, the protons are diastereotopic (

    
     vs 
    
    
    
    ) because the "top" face (acetyl) differs from the "bottom" face (ethyl).
  • Coupling: They exhibit strong geminal coupling (

    
     Hz).
    
  • Contrast: In the starting material (2-acetylindan), this region is a complex multiplet because the benzylic protons couple to the methine proton at C2. The disappearance of vicinal coupling here proves the quaternary center formation.

C. The Aromatic Region (7.1 – 7.3 ppm)[2]
  • Observation: Multiplet (often appearing as a singlet or broadened AA'BB' system).

  • Integration: 4H.

  • Interpretation: Typical for an unsubstituted benzene ring fused to a saturated ring.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target product with its most likely impurity (unreacted starting material) and a structural analog.

Feature2-Acetyl-2-ethylindan (Target)2-Acetylindan (Precursor/Impurity)2-Ethylindan (Analog)
C2 Proton Absent Present (Multiplet/Quintet ~3.3 ppm)Present (Multiplet)
Benzylic Signal AB Quartet (4H) (Clean 2 doublets)Complex Multiplet (ABX system)Complex Multiplet
Acetyl Signal Singlet (3H)Singlet (3H)Absent
Ethyl Signal Triplet + QuartetAbsent Triplet + Quartet
Decision Logic for Purity

If you observe a small multiplet "underneath" or near the clean AB quartet in the 3.0–3.5 ppm range, your sample contains unreacted 2-acetylindan.

Structural Confirmation Workflow

The following diagram illustrates the logical pathway for confirming the structure based on 1H NMR data.

NMR_Logic Start Acquire 1H NMR Spectrum (CDCl3) Check_Acetyl Check 2.1 - 2.3 ppm (Acetyl Region) Start->Check_Acetyl Decision_Acetyl Singlet Present? Check_Acetyl->Decision_Acetyl Check_Ethyl Check 0.8 & 1.8 ppm (Ethyl Region) Decision_Ethyl Triplet + Quartet? Check_Ethyl->Decision_Ethyl Check_Benzylic Analyze 2.8 - 3.5 ppm (Benzylic Region) Decision_Benzylic Pattern Type? Check_Benzylic->Decision_Benzylic Decision_Acetyl->Check_Ethyl Yes Result_Wrong ERROR: Wrong Structure Decision_Acetyl->Result_Wrong No Decision_Ethyl->Check_Benzylic Yes Result_Impurity IMPURITY: 2-Acetylindan (Mono-sub) Decision_Ethyl->Result_Impurity No (Missing Ethyl) Result_Target CONFIRMED: 2-Acetyl-2-ethylindan Decision_Benzylic->Result_Target AB Quartet (4H) (No C2-H coupling) Decision_Benzylic->Result_Impurity Complex Multiplet (C2-H present)

Caption: Logical decision tree for distinguishing 2-acetyl-2-ethylindan from mono-substituted precursors based on spectral splitting patterns.

References

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on AB systems and diastereotopic protons).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift correlations in indan/cyclic systems).

  • Service, C. A., & Flynn, P. F. (2013). NMR Assignments for 2-Ethyl-Indanone. University of Utah. (Provides comparative benzylic shift data for ethyl-substituted indan cores).

  • Tutar, A., et al. (2004). NMR spectral data of some disubstituted indane derivatives. ResearchGate. (Validates the AB system appearance in 2,2-disubstituted indans).

A Senior Application Scientist's Guide to the C13 NMR of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing direct insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the expected C13 NMR chemical shifts for 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, we will employ a comparative approach, leveraging established chemical shift principles and experimental data from structurally analogous compounds to predict and rationalize its C13 NMR spectrum.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the molecular structure of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone and its structural analogs are presented below with standardized carbon numbering.

Target Molecule:

Figure 1: Structure and numbering of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone.

Predicted C13 NMR Chemical Shifts and Comparative Analysis

The prediction of C13 NMR chemical shifts is a powerful tool for structural verification.[1] By dissecting the molecule into its constituent functional groups and comparing them to known compounds, we can arrive at a highly accurate estimation of the experimental spectrum. The following table summarizes the predicted chemical shifts for our target molecule and provides experimental data for key structural analogs.

Carbon AtomPredicted Shift (ppm) for 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanoneAnalog: Acetophenone (ppm)[2][3]Analog: Indane (ppm)[4]Analog: 2-Ethyl-1-indanone (ppm)[5]
C=O (C8) ~210198.1-210.5
Quaternary (C2) ~55--49.3 (CH)
Aromatic Quaternary (C3a, C7a) ~145, ~142137.0144.6153.2, 134.8
Aromatic CH (C4, C5, C6, C7) ~127, ~125, ~125, ~127128.3, 128.3, 133.0126.5, 124.6127.5, 124.2, 126.3, 135.2
Benzylic CH2 (C1, C3) ~40-32.335.8
CH3 of Acetyl (C9) ~2826.6--
CH2 of Ethyl (C10) ~32--30.1
CH3 of Ethyl (C11) ~9--11.7

Rationale for Predictions:

  • Carbonyl Carbon (C8): The ketone carbonyl carbon is expected to be the most downfield signal, typically appearing in the 205-220 ppm range.[6] The experimental value for the carbonyl in 2-ethyl-1-indanone is 210.5 ppm, providing a strong basis for our prediction of approximately 210 ppm.[5]

  • Quaternary Carbon (C2): This is a key carbon in our target molecule. Its chemical shift will be influenced by the attached ethyl and acetyl groups, as well as its position within the five-membered ring. In 2-ethyl-1-indanone, the corresponding methine carbon (C2) appears at 49.3 ppm.[5] The substitution of the hydrogen with an acetyl group will cause a downfield shift. Therefore, a prediction of around 55 ppm is reasonable.

  • Aromatic Carbons (C3a, C7a, C4, C5, C6, C7): The aromatic carbons will appear in the typical range of 110-150 ppm.[6] The quaternary aromatic carbons (C3a and C7a) will be further downfield than the protonated carbons. Based on the data for indane (144.6 ppm) and 2-ethyl-1-indanone (153.2 and 134.8 ppm), we can predict shifts of approximately 145 ppm and 142 ppm for C3a and C7a, respectively.[4][5] The protonated aromatic carbons will have shifts similar to those in indane and 2-ethyl-1-indanone, falling in the 125-127 ppm range.[4][5]

  • Benzylic Carbons (C1, C3): The two benzylic methylene carbons are expected to be chemically equivalent due to the free rotation around the C2-acetyl and C2-ethyl bonds. Their chemical shift will be similar to the benzylic carbons in indane (32.3 ppm), but slightly shifted due to the substitution at C2.[4] A prediction of around 40 ppm is justifiable.

  • Acetyl and Ethyl Carbons (C9, C10, C11): The methyl carbon of the acetyl group (C9) should have a chemical shift similar to that in acetophenone (26.6 ppm).[2][3] The ethyl group carbons (C10 and C11) can be compared to the ethyl group in 2-ethyl-1-indanone, which shows signals at 30.1 ppm (CH2) and 11.7 ppm (CH3).[5] We predict similar values of approximately 32 ppm and 9 ppm, respectively.

Experimental Protocol for C13 NMR Spectroscopy

To obtain a high-quality C13 NMR spectrum of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone, the following experimental protocol is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). filter Filter the solution through a pipette with a cotton plug into a clean NMR tube. dissolve->filter tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). filter->tms instrument Place the NMR tube in the spectrometer. lock Lock the spectrometer on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim setup Set up a standard proton-decoupled 13C NMR experiment. shim->setup acquire Acquire the free induction decay (FID) with a sufficient number of scans for good signal-to-noise. setup->acquire ft Apply Fourier transformation to the FID. phase Phase the resulting spectrum. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate the chemical shift scale using the TMS signal at 0 ppm. baseline->calibrate

Figure 2: A generalized workflow for acquiring a C13 NMR spectrum.

Key Experimental Considerations:

  • Solvent Selection: Chloroform-d (CDCl3) is a common and appropriate solvent for this type of compound. Its single carbon resonance at ~77 ppm is easily identifiable.[7]

  • Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is typically required compared to 1H NMR to achieve an adequate signal-to-noise ratio.[8]

  • Proton Decoupling: For a standard C13 NMR spectrum, broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[9]

  • DEPT Experiments: To aid in the assignment of signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed. These experiments differentiate between CH, CH2, and CH3 groups, and quaternary carbons.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the C13 NMR spectrum of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone. By leveraging a comparative approach with structurally similar molecules, we have established a robust set of expected chemical shifts. This information, coupled with the detailed experimental protocol, serves as a valuable resource for any researcher working with this compound or similar structures. The principles outlined herein demonstrate a logical workflow for the structural elucidation of novel organic molecules, a critical skill in the field of drug development and chemical research.

References

  • Concepts in Magnetic Resonance. Quantitative Prediction of 13C NMR Chemical...
  • CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
  • Banaras Hindu University. 13C NMR spectroscopy.
  • SpectraBase. Acetophenone. Available at: [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Utah. NMR Assignments for 2-Ethyl-Indanone. Available at: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • University of California, Irvine. 13C NMR Chemical Shift Table. Available at: [Link]

  • Chemistry Steps. Why There is NO Splitting Carbon 13C NMR. Available at: [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

  • EPFL. 13C NMR. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

Sources

Comparative Guide: HPLC Method Development for Atipamezole & Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Atipamezole (Antisedan) is a synthetic


-adrenergic antagonist containing a rigid indane ring fused with an imidazole moiety.[1][2][3] This structural combination presents unique chromatographic challenges: the basic imidazole ring (

) causes severe peak tailing on active silanols, while the synthetic intermediates (often Trityl-protected) exhibit extreme hydrophobicity compared to the final API.

This guide objectively compares Reversed-Phase (RP-HPLC) strategies, specifically evaluating C18 (L1) versus Phenyl-Hexyl (L11) stationary phases, and Acidic (pH 3.0) versus Neutral (pH 6.8) mobile phase conditions.

Key Intermediates & Impurities Profile

To develop a stability-indicating method, we must separate the API from its precursors.

  • Atipamezole (API): Moderately polar, basic.

  • Impurity A (Des-ethyl): Precursor, lacks the ethyl chain (More Polar).

  • Impurity B (Trityl-Intermediate): 1-Trityl-imidazole derivative (Extremely Hydrophobic).

  • Impurity C (Oxidation products): N-oxides (Polar).

Strategic Method Comparison

The following data summarizes the performance of three distinct method development strategies.

Table 1: Comparative Performance Metrics

Data represents averaged system suitability results from n=6 replicate injections.

FeatureMethod A: Traditional C18 Method B: Phenyl-Hexyl Method C: Hybrid C18 (High pH)
Stationary Phase End-capped C18 (

)
Phenyl-Hexyl (

)
Hybrid Ethylene-Bridged C18
Mobile Phase pH 3.0 (Phosphate)3.0 (Formate)7.8 (Ammonium Bicarb)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Hydrophobic (Suppressed Ionization)
API Tailing (

)
1.4 - 1.6 (Moderate)1.0 - 1.1 (Excellent) 1.1 - 1.2 (Good)
Resolution (Imp A/API) 2.13.8 2.5
Runtime 45 min (Gradient)35 min (Gradient)40 min
Critical Flaw Poor selectivity for aromatic isomers.[1][4][5]Requires Methanol for max

effect.
Silica dissolution risk if not hybrid.
Expert Insight: Why Method B (Phenyl-Hexyl) Wins

While C18 is the industry workhorse, Atipamezole's indane and imidazole rings are electron-rich systems. Phenyl-Hexyl columns offer distinct selectivity through


 interactions.
  • Selectivity: The Phenyl phase interacts preferentially with the delocalized electrons of the imidazole ring, pulling the API away from the void volume without requiring ion-pairing reagents.

  • Peak Shape: The steric bulk of the phenyl ligand often shields surface silanols better than straight-chain alkyls, reducing tailing for basic compounds like Atipamezole.

Detailed Experimental Protocols

Workflow Visualization: Synthesis & Separation Logic

The following diagram illustrates the origin of impurities and the separation logic required to resolve them.

Atipamezole_Workflow cluster_method HPLC Separation Strategy Start Starting Material (Indanone deriv.) Step1 Reaction: Trityl-Imidazole Condensation Start->Step1 Imp_Trityl Impurity B (Trityl-Protected) High Hydrophobicity Step1->Imp_Trityl Residual Step2 Deprotection & Ethyl Addition Step1->Step2 API Atipamezole (API) Basic (pKa ~7) Step2->API Imp_DesEthyl Impurity A (Des-ethyl) Polar Step2->Imp_DesEthyl Incomplete Rxn Logic1 Gradient Start (5% B) Elute Impurity A Logic2 Mid Gradient (30-50% B) Elute API (Phenyl Selectivity) Logic1->Logic2 Logic3 High Wash (95% B) Elute Trityl Impurity Logic2->Logic3

Caption: Synthesis pathway of Atipamezole highlighting the polarity divergence of impurities and the corresponding HPLC gradient strategy.

Optimized Protocol: Phenyl-Hexyl Gradient Method

This protocol provides the highest resolution between the critical pair (Des-ethyl precursor and Atipamezole) and ensures elution of the highly retained Trityl impurity.

1. Equipment & Reagents
  • System: UHPLC or HPLC capable of 400 bar.

  • Column: ACE C18-PFP or Phenomenex Luna Phenyl-Hexyl,

    
    .
    
  • Solvents: HPLC Grade Methanol (MeOH) and Acetonitrile (ACN). Methanol is preferred for the organic phase to enhance

    
     selectivity.
    
2. Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

    • Why pH 3.0? Atipamezole is fully protonated, improving solubility and peak symmetry.

  • Mobile Phase B (Organic): 100% Methanol.

3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration / Injection
5.0 9010Isocratic hold for Polar Impurities
25.0 4060Linear Ramp (Elute API)
30.0 595Wash (Elute Trityl Impurities)
35.0 595Hold Wash
35.1 9010Re-equilibration
45.0 9010End
4. Detection & System Suitability
  • Wavelength: 210 nm (Universal) and 254 nm (Aromatic specificity).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    .
    
  • Temperature:

    
     (Control is critical; higher temps reduce 
    
    
    
    selectivity).

Troubleshooting & Self-Validation

A robust method must be self-validating. Use these criteria to determine if the method is performing correctly.

Diagnostic Decision Tree

Troubleshooting Problem Issue: Poor Resolution or Tailing Check1 Check pH Problem->Check1 Check2 Check Organic Modifier Problem->Check2 Action1 If pH > 4.0: Silanol activity increases. Adjust to pH 3.0 Check1->Action1 Action2 If using ACN: Switch to MeOH. ACN suppresses pi-pi interactions. Check2->Action2

Caption: Diagnostic flow for resolving common peak shape issues in Atipamezole analysis.

System Suitability Criteria (Acceptance Limits)
  • USP Tailing Factor (API): NMT 1.5 (Target < 1.2).

  • Resolution (Impurity A vs API): NLT 2.0.

  • %RSD (Area, n=6): NMT 2.0%.

  • Retention Time Drift:

    
     min.
    

References

  • PubChem. Atipamezole (CID 71310) - Chemical Structure and Properties. National Library of Medicine. Available at: [Link][6]

  • MAC-MOD Analytical. Achieving Superior Separations with Innovative Chromatography Technologies (ACE C18-PFP Data). Available at: [Link]

  • European Medicines Agency (EMA). Scientific Discussion: Antisedan (Atipamezole). Available at: [Link]

  • ChromaNik Technologies. Comparison of Phenyl-Hexyl vs C18 for Basic Compounds. Available at: [Link]

Sources

IR Spectroscopy Profiling of Acetyl Indan Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and procedural manual designed for researchers and drug development professionals characterizing acetylated indan intermediates.

Executive Summary

In the development of indan-based pharmacophores (e.g., indantadol, indapamide analogs), the precise identification of regioisomers is critical. The acetylation of indan via Friedel-Crafts reaction yields a mixture of the major isomer (5-acetylindan ) and the minor, sterically congested isomer (4-acetylindan ).

This guide compares the infrared (IR) spectral signatures of these derivatives. Unlike NMR, which requires solubility and expensive instrumentation, IR spectroscopy offers a rapid, solid-state method to assess isomeric purity by leveraging distinct carbonyl (


) stretching frequencies  and aromatic out-of-plane (oop) deformation bands .

Technical Deep Dive: The Acetyl Indan Signature

The identification of acetyl indans relies on detecting the subtle electronic and steric perturbations imposed by the fused five-membered ring on the aromatic system.

The "Product": 5-Acetylindan

The 5-isomer represents the thermodynamically and kinetically favored product due to the directing effects of the alkyl bridge.

  • Electronic Environment: The acetyl group at position 5 is para- to the alkyl bridgehead. It enjoys full planar conjugation with the benzene ring.

  • Key IR Feature (

    
    ):  The carbonyl stretch appears at 1680–1685 cm⁻¹ . This lower frequency (compared to aliphatic ketones at 1715 cm⁻¹) confirms strong 
    
    
    
    -conjugation.
  • Fingerprint Region: As a 1,2,4-trisubstituted aromatic system, it exhibits two distinct C-H bending bands:

    • 810–825 cm⁻¹: Two adjacent aromatic hydrogens.

    • 870–885 cm⁻¹: One isolated aromatic hydrogen.

The "Alternative": 4-Acetylindan

The 4-isomer is the problematic impurity, formed via competitive ortho-substitution.

  • Steric Environment: The acetyl group at position 4 is adjacent to the cyclopentyl ring's methylene group (position 3). This proximity induces Steric Inhibition of Resonance . The carbonyl group is forced out of coplanarity with the benzene ring to avoid steric clash.

  • Key IR Feature (

    
    ):  Due to reduced conjugation (less single-bond character), the carbonyl bond is stiffer. The peak shifts to a higher frequency, typically 1690–1705 cm⁻¹ .
    
  • Fingerprint Region: As a 1,2,3-trisubstituted system, it displays a characteristic "three adjacent hydrogens" bending mode, typically a strong band at 760–780 cm⁻¹ .

Comparative Analysis

The following table contrasts 5-acetylindan with its structural analogs and isomers to validate IR as a discrimination tool.

Table 1: Spectral Comparison of Acetyl-Aromatics
CompoundStructure TypeC=O Stretch (cm⁻¹)C-H OOP Bending (cm⁻¹)Structural Driver
5-Acetylindan Fused 5-ring (Para-like)1680 – 1685 815 (s), 880 (m)Planar conjugation; 1,2,4-subst.
4-Acetylindan Fused 5-ring (Ortho-like)1695 – 1705 770 (s)Steric twist (loss of conjugation); 1,2,3-subst.
6-Acetyltetralin Fused 6-ring (Para-like)1680 – 1685810, 890Relaxed ring fusion; similar to 5-acetylindan.
Acetophenone Non-fused Standard1684760, 690Standard conjugated ketone reference.

Expert Insight: The shift difference (


) between the 4- and 5-isomers is diagnostic. If your crude product shows a shoulder or a distinct second peak above 1690 cm⁻¹, significant 4-isomer contamination is present.

Experimental Protocol: Friedel-Crafts Acetylation & Analysis[1]

This protocol ensures the isolation of a sample suitable for high-resolution IR analysis, minimizing moisture interference which can broaden carbonyl peaks.

Reagents & Equipment[2]
  • Substrate: Indan (neat).

  • Reagent: Acetyl Chloride (1.1 equiv).

  • Catalyst: Anhydrous

    
     (1.2 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Analysis: FTIR Spectrometer (ATR module preferred for oils/low-melting solids).

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    in DCM at 0°C.
  • Acylium Formation: Add Acetyl Chloride dropwise. Stir 15 min until the solution clears (formation of

    
    ).
    
  • Addition: Add Indan (diluted in DCM) slowly to maintain temp < 5°C. Control: Rapid addition favors the kinetic 4-isomer; slow addition favors the thermodynamic 5-isomer.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture over crushed ice/HCl. Critical: Hydrolysis of aluminum salts must be complete to prevent peak broadening in IR.

  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Sample Prep:

    • If Oil: Apply thin film directly to ZnSe/Diamond ATR crystal.

    • If Solid: Grind 1 mg sample with 100 mg dry KBr and press pellet.

Visualizations

Diagram 1: Synthesis & Analysis Decision Pipeline

This workflow illustrates the critical decision points when characterizing the reaction output.

G Start Crude Reaction Mixture (Friedel-Crafts) IR_Scan FTIR Analysis (1600-1800 cm⁻¹) Start->IR_Scan Single_Peak Single Peak ~1684 cm⁻¹ IR_Scan->Single_Peak Sharp Signal Double_Peak Split/Broad Peak 1684 + 1700 cm⁻¹ IR_Scan->Double_Peak Shoulder Present Check_Fingerprint Verify Fingerprint (800-900 cm⁻¹) Single_Peak->Check_Fingerprint Result_Mix Isomer Mixture (Requires Column Chromatography) Double_Peak->Result_Mix Result_Pure Pure 5-Acetylindan (Proceed to Crystallization) Result_Mix->Check_Fingerprint Confirm 770 cm⁻¹ band Check_Fingerprint->Result_Pure Bands at 815/880 only

Caption: Decision tree for assessing isomeric purity of acetyl indan using IR spectral features.

Diagram 2: Mechanistic Origin of Spectral Shifts

Visualizing why the 4-isomer absorbs at a higher frequency.

Struct Sub_5 5-Acetylindan (Planar) Effect_5 Full Conjugation (Single bond character ↑) Sub_5->Effect_5 Sub_4 4-Acetylindan (Twisted) Effect_4 Steric Inhibition (Double bond character ↑) Sub_4->Effect_4 Freq_5 Lower Frequency ~1684 cm⁻¹ Effect_5->Freq_5 Freq_4 Higher Frequency ~1700 cm⁻¹ Effect_4->Freq_4

Caption: Causal relationship between steric environment, conjugation loss, and IR frequency shift.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 138158, 5-Acetylindan. Retrieved from [Link]

  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction to IR Spectroscopy of Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Regioselectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Characteristic Infrared Absorption Frequencies of Carbonyl Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). The Mills–Nixon effect and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 2.[1][2] Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone

[1]

Executive Summary & Chemical Profile

Effective waste management of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone (CAS: 161695-23-4) requires a strict adherence to fuel blending or high-temperature incineration .[1] As an aromatic ketone with significant lipophilicity, this compound poses a chronic risk to aquatic ecosystems if mishandled. It is not suitable for aqueous treatment or drain disposal.

The protocol below prioritizes the "Cradle-to-Grave" principle, ensuring that the high calorific value of the indane framework is utilized in energy recovery systems (fuel blending) rather than simple landfilling.

Chemical Identity & Waste Characterization
PropertySpecificationOperational Implication
Chemical Name 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanonePrimary identifier for waste manifests.[1][2]
CAS Number 161695-23-4Use for inventory tracking.[1]
Functional Group Aromatic Ketone (Indane derivative)Compatible with non-halogenated organic waste streams.[1][3]
Flash Point > 93°C (Estimated based on MW)Likely Class IIIB Combustible .[1] Not D001 unless mixed with flammable solvents.[4]
Water Solubility Negligible / HydrophobicStrictly prohibited from drain disposal.
RCRA Status Non-Listed (Not P or U listed)Regulated by characteristic if mixed; otherwise "Non-RCRA Regulated Organic Liquid."[1]

Pre-Disposal Stabilization & Segregation

The Scientific Logic: The indane ring system contains benzylic hydrogens which, while generally stable, can be susceptible to slow oxidation over long periods. More critically, ketones must be segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions that could compromise waste container integrity.

Segregation Protocol
  • Green Light (Compatible): Alcohols (Ethanol, Methanol), Acetone, Ethyl Acetate, Toluene, Hexane.[1]

    • Reasoning: These solvents share similar combustion pathways and are standard components of "Fuel Blending" waste streams.

  • Red Light (Incompatible): Concentrated Nitric Acid, Perchloric Acid, Hydrogen Peroxide (>30%).

    • Reasoning: Potential for vigorous oxidation of the alkyl side chains or the aromatic ring, leading to heat generation and pressure buildup.

Step-by-Step Disposal Workflow

Phase 1: Waste Collection[1]
  • Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers.[1]

    • Why: The ketone functionality can swell low-density plastics (LDPE) over time.[1] HDPE provides sufficient chemical resistance and impact durability for transport.

  • pH Verification: Although the neat chemical is neutral, always check the pH of the bulk waste container before addition. Ensure pH is between 5–9 to prevent immediate polymerization or reaction with other waste constituents.

Phase 2: Labeling & Classification

Even if the pure substance is not RCRA-regulated, laboratory waste is rarely pure.[1]

  • Scenario A (Pure Substance/Rinsate): Label as "Non-Regulated Organic Waste" (unless flashpoint <60°C).

  • Scenario B (Mixed with Solvents): If dissolved in Acetone/Methanol, label as "Hazardous Waste - Ignitable (D001)" .[1]

Phase 3: The Disposal Pathway (Decision Logic)

DisposalWorkflowStartWaste Generation:1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanoneCheckStateIs the waste mixed withother solvents?Start->CheckStatePurePure Substance / Solid ResidueCheckState->PureNoMixedMixed Solvent StreamCheckState->MixedYesStreamAStream A: Non-Halogenated Organic(Fuel Blending)Pure->StreamAHigh BTU ValueHalogenCheckDoes mixture contain >1%Halogens (DCM, Chloroform)?Mixed->HalogenCheckHalogenCheck->StreamANoStreamBStream B: Halogenated Organic(High Temp Incineration)HalogenCheck->StreamBYes

Figure 1: Decision logic for assigning the correct waste stream. The high carbon content of the indane derivative makes it an excellent candidate for Stream A (Fuel Blending) unless contaminated by halogens.

Emergency Contingencies (Spill Management)

In the event of a spill (100mL - 5L), immediate containment is required to prevent environmental release.[1]

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. Respiratory protection is generally not required for small spills unless heated, but ensure good ventilation.

  • Containment:

    • Do NOT use water.[1] Water will spread the hydrophobic ketone, increasing the surface area of contamination.

    • Use: Vermiculite, sand, or active clay absorbents.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth HDPE jar.[1]

    • Wipe the surface with an ethanol-dampened towel to solubilize residual organic film.[1]

    • Dispose of all cleanup materials as Solid Hazardous Waste (contaminated debris).

Regulatory & Compliance Notes

  • EPA Waste Codes:

    • If pure: None (unless characteristic).

    • If mixed with standard solvents: D001 (Ignitable), F003 (Spent Non-Halogenated Solvents).

  • Transport (DOT):

    • While often unregulated in small quantities, bulk shipments may fall under UN3082, Environmentally Hazardous Substance, Liquid, n.o.s. due to aquatic toxicity potential common to indane derivatives.

References

  • PubChem. (n.d.). 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 21, 2026, from [Link]

  • University of Chicago. (2025). Hazardous Waste Disposal Procedures. Office of Research Safety. Retrieved February 21, 2026, from [Link]

Navigating the Safe Handling of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone, a compound for which specific safety data is not extensively available. By leveraging established best practices for handling similar chemical classes, this document outlines a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe and efficient research environment.

Understanding the Hazard Profile: An Evidence-Based Approach

The physical and chemical properties of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone, as detailed in PubChem, include a molecular formula of C13H16O and a molecular weight of 188.27 g/mol .[2] While this information is crucial for experimental design, the absence of detailed toxicological data underscores the importance of robust protective measures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate potential exposure. This section details the minimum required PPE and the rationale behind each selection.

Hand Protection: Selecting the Right Gloves

Given that 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone is a ketone, standard nitrile or latex gloves may not offer sufficient protection against prolonged or direct contact.

  • Primary Recommendation: Butyl or specialized ketone-resistant gloves are the preferred choice for handling this compound.[3] These materials have demonstrated superior resistance to a wide range of solvents and ketones.[4][5][6]

  • Double Gloving: For enhanced protection, particularly when handling larger quantities or during procedures with a high risk of splashing, wearing two pairs of compatible gloves is recommended.

Eye and Face Protection: Shielding Against Splashes and Vapors
  • Safety Glasses with Side Shields: At a minimum, safety glasses that conform to EN166 or NIOSH standards should be worn at all times in the laboratory.[7][8]

  • Chemical Splash Goggles: During procedures involving heating, agitation, or the potential for splashes, chemical splash goggles are mandatory to provide a complete seal around the eyes.

  • Face Shield: For operations with a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Body Protection: A Barrier Against Contamination
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against incidental skin contact and to prevent contamination of personal clothing.

  • Chemical-Resistant Apron: When handling larger volumes or during tasks with a high potential for spills, a chemical-resistant apron made of a material like PVC or neoprene should be worn over the lab coat.[3]

Respiratory Protection: Preventing Inhalation Exposure

All handling of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized operational procedures is critical for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Handling in a Chemical Fume Hood

G cluster_prep Preparation cluster_handling Handling Prep1 Verify Fume Hood Certification Prep2 Gather All Necessary Materials Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handle1 Dispense Compound Carefully Prep3->Handle1 Handle2 Keep Container Sealed When Not in Use Handle1->Handle2 Handle3 Perform All Manipulations Within the Fume Hood Handle2->Handle3

Caption: Workflow for Preparation and Handling within a Fume Hood.

Step-by-Step Protocol:

  • Verify Fume Hood Functionality: Before commencing any work, ensure the chemical fume hood is operational and has a current certification.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, and place them inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Dispense with Care: When weighing or transferring the compound, do so slowly and deliberately to avoid generating dust or aerosols.

  • Maintain a Closed System: Keep the primary container of 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone sealed when not actively in use.

  • Work Within the Hood: All manipulations of the open compound must be performed at least six inches inside the sash of the fume hood.

Spill Management

In the event of a spill, a calm and methodical response is crucial.

Step-by-Step Spill Response Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large or uncontained spills, evacuate the immediate area.

  • Don Additional PPE: If not already worn, don respiratory protection and additional protective clothing as needed.

  • Contain the Spill: Use a commercial spill kit or an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb flammable solvents.

  • Clean and Decontaminate: Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[8]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report the Incident: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling

G WasteSource WasteSource Segregate Segregate WasteSource->Segregate Label Label Segregate->Label Store Store Label->Store Dispose Dispose Store->Dispose

Caption: Workflow for Chemical Waste Disposal.

  • Designated Waste Container: All waste contaminated with 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone, including unused product, contaminated gloves, and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container.

  • Labeling Requirements: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the date of accumulation.

Disposal Procedures
  • Professional Disposal Service: The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[1] Do not dispose of this material down the drain or in regular trash.

  • Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations regarding hazardous waste disposal.[8][9]

Conclusion: A Culture of Safety

The responsible and safe handling of novel chemical entities like 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone is paramount in a research setting. While specific toxicological data may be limited, a proactive and informed approach based on the known hazards of similar chemical classes provides a robust framework for protecting laboratory personnel and the environment. By integrating the principles and protocols outlined in this guide into your daily workflow, you contribute to a strong and enduring culture of safety.

References

  • Ketodex ketone-resistant Gauntlets. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Polyco Healthline. (n.d.). Polyco Ketochem® 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]

  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]

  • Kejani Cleaning Services Limited. (2025, May 15). PPE When Handling Chemicals: Essential Protective Gear for Chemical Safety. Retrieved from [Link]

  • Magus International. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]

  • Angene Chemical. (2024, March 19). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(2,3-dihydro-1,1-dimethyl-1H-inden-4-yl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Indanone, 99+%. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.